Executive Summary 3-((Phenylthio)methyl)aniline (CAS 151386-72-0) is a specialized organosulfur intermediate used primarily in medicinal chemistry and agrochemical synthesis. Often mislabeled in commercial catalogs as "3...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-((Phenylthio)methyl)aniline (CAS 151386-72-0) is a specialized organosulfur intermediate used primarily in medicinal chemistry and agrochemical synthesis. Often mislabeled in commercial catalogs as "3-phenyl-3-methylthioaniline" due to nomenclature errors, the compound is correctly identified as a meta-substituted aniline derivative featuring a flexible phenylthiomethyl linker.
This structural motif—a primary amine connected to a distal phenyl ring via a methylene-thioether bridge—serves as a critical scaffold for exploring Structure-Activity Relationships (SAR). It acts as a flexible, lipophilic bioisostere for rigid biaryl systems (e.g., biphenyls) or polar linkers (e.g., amides), making it valuable in the development of kinase inhibitors and GPCR ligands where conformational adaptability is required.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The utility of CAS 151386-72-0 lies in its specific geometry. Unlike a direct biaryl ether or amine, the methylene spacer (-CH2-) introduces a "hinge" effect, while the sulfur atom adds lipophilicity and oxidation potential (sulfoxide/sulfone derivatization).
Diagram 1: Pharmacophore Geometry
Caption: Pharmacophore decomposition of 3-((Phenylthio)methyl)aniline showing functional regions.[1][2][3]
Synthesis Protocol
The synthesis of CAS 151386-72-0 typically follows a convergent route involving nucleophilic substitution followed by nitro-reduction. This method ensures high regioselectivity and minimizes side reactions.
) must be monitored carefully as sulfur can poison Palladium catalysts. Iron-mediated reduction is preferred for scale-up.
Diagram 2: Synthesis Workflow
Caption: Step-by-step synthesis pathway from nitrobenzyl precursors to the final aniline.
Detailed Methodology (Fe/NH4Cl Reduction)
S-Alkylation: Dissolve 3-nitrobenzyl chloride (1.0 eq) and thiophenol (1.05 eq) in DMF. Add
(1.5 eq) and stir at 60°C for 4 hours. Quench with water, extract with ethyl acetate, and concentrate to yield the nitro-thioether intermediate.
Reduction: Suspend the intermediate in Ethanol:Water (3:1). Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq). Reflux vigorously for 2 hours.
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Neutralize with saturated
and extract with DCM.
Purification: If necessary, purify via column chromatography (Hexane:Ethyl Acetate gradient) to obtain the pale yellow/brown oil.
Applications in Drug Discovery
Kinase Inhibitor Design
In kinase drug discovery, the "hinge region" binding motif often requires an aniline moiety. CAS 151386-72-0 provides a unique "Type II" inhibitor scaffold element. The flexible thio-linker allows the distal phenyl ring to orient itself into the hydrophobic back-pocket of the enzyme, potentially improving selectivity over rigid biphenyl analogs.
Agrochemical Fungicides
The thioether linkage is a common motif in succinate dehydrogenase inhibitor (SDHI) fungicides. This aniline derivative serves as a precursor for carboxamide fungicides, where the amine is acylated with a heterocyclic acid chloride (e.g., pyrazole-4-carbonyl chloride).
Metabolic Stability Probes
Researchers use this compound to test metabolic hotspots. The benzylic position (next to sulfur) and the sulfur atom itself (oxidation to sulfoxide/sulfone) are primary sites for CYP450 metabolism, allowing medicinal chemists to tune the half-life of lead compounds.
Technical Guide: Synthesis of 3-(Phenylmethylthio)aniline
This is an in-depth technical guide on the synthesis of 3-(phenylmethylthio)aniline (also known as 3-(benzylthio)aniline ). The content is structured for research scientists and process chemists, focusing on chemoselecti...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the synthesis of 3-(phenylmethylthio)aniline (also known as 3-(benzylthio)aniline ). The content is structured for research scientists and process chemists, focusing on chemoselectivity, scalable protocols, and rigorous characterization.
Executive Summary & Strategic Analysis
Target Molecule: 3-(Phenylmethylthio)aniline
CAS Registry Number: 59953-27-0 (Generic for isomer class; verify specific batch)
Molecular Formula:
Molecular Weight: 215.31 g/mol
The synthesis of 3-(phenylmethylthio)aniline presents a classic chemoselectivity challenge: the discrimination between two nucleophilic functional groups—the thiol (
) and the amine ()—on the aromatic ring.
In drug discovery, this molecule serves as a "privileged scaffold," often used as a core linker in kinase inhibitors or as a precursor for benzothiazoles. The primary synthetic risk is N-alkylation (formation of secondary/tertiary amines) or S,N-dialkylation . However, the sulfur atom is significantly more acidic (
for thiophenols) than the aniline nitrogen (), allowing for highly selective S-alkylation under controlled basic conditions.
This guide outlines two robust routes:
Route A (Direct S-Alkylation): The most efficient, atom-economical path using 3-aminothiophenol.
Route B (Nitro Reduction): A high-fidelity alternative avoiding all risk of N-alkylation, starting from 3-nitrothiophenol.
Retrosynthetic Analysis & Pathway Design
The retrosynthesis disconnects the C-S bond, revealing two primary logic trees.
Figure 1: Retrosynthetic logic tree highlighting the direct (Green) and alternative (Red) pathways.
Route A: Selective S-Alkylation (Recommended)
This route is preferred for its operational simplicity and high yield (>85%). The key is utilizing the Pearson Hard/Soft Acid-Base (HSAB) principle . The thiolate anion (
) is a "soft" nucleophile and reacts rapidly with the "soft" electrophilic carbon of benzyl bromide. The "hard" amine remains neutral and unreactive under mild basic conditions.
Expert Note: Cooling prevents exotherms that could trigger N-alkylation.
Reaction: Remove the ice bath and stir at room temperature (
) for 3–5 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting thiol spot () should disappear, replaced by a higher running product ().
Workup (Self-Validating):
Filter off the inorganic salts (
, ).
Concentrate the filtrate in vacuo to obtain a yellow oil.
Dissolve the oil in Ethyl Acetate (50 mL) and wash with Water (2
20 mL).
Critical Purification Step: Wash the organic layer with 10% NaOH (20 mL). This removes any unreacted thiol (which is soluble in base), ensuring the product is free of sulfur stench.
Dry over
, filter, and concentrate.
Troubleshooting & Optimization
Issue: N-alkylation observed (spot moving very high on TLC or double benzylation).
or in phase transfer conditions unless strictly controlled. Use or . Keep temperature .
Route B: Nitro Reduction (High Fidelity)
If the starting material 3-aminothiophenol is impure or if N-alkylation persists, this route is the "fail-safe." The nitro group is non-nucleophilic, allowing exclusive S-alkylation of 3-nitrothiophenol, followed by selective reduction.
Workflow Diagram
Figure 2: Two-step synthesis via nitro-intermediate.[3]
Reduction Protocol (Fe/NH4Cl)
Dissolve: Dissolve 3-(benzylthio)nitrobenzene (10 mmol) in Ethanol (40 mL) and Water (10 mL).
Activate: Add Ammonium Chloride (5 equiv) and Iron Powder (5 equiv, 325 mesh).
Reflux: Heat to reflux (
) for 2 hours. The grey suspension will turn rust-colored.
Filter: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.
Isolate: Concentrate the filtrate. The residue is the pure aniline.
Characterization & Analytical Data
The identity of the product must be confirmed using NMR and Mass Spectrometry.
Expected
NMR Data
Solvent:
, 400 MHz
Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Insight
7.20 – 7.35
Multiplet
5H
Benzyl-ArH
Phenyl ring of the benzyl group.
7.05
Triplet ( Hz)
1H
ArH-5
Meta-coupling pattern of aniline ring.
6.65 – 6.75
Multiplet
2H
ArH-4, ArH-6
Protons ortho to the amine/thioether.
6.45
Doublet ( Hz)
1H
ArH-2
Proton between amine and thioether.
4.10
Singlet
2H
Diagnostic Peak. Sharp singlet confirms S-alkylation.
3.60
Broad Singlet
2H
Exchangeable with .
Mass Spectrometry (ESI-MS)
Calculated Mass: 215.08
Observed
: 216.1
Fragmentation: A strong fragment at
91 (tropylium ion, ) is characteristic of benzyl derivatives.
Safety & Handling
Thiols: 3-Aminothiophenol has a potent, disagreeable "rotten garlic" odor. All reactions must be performed in a fume hood . Bleach (sodium hypochlorite) should be kept nearby to neutralize any spills (oxidizes thiols to odorless sulfonates).
Benzyl Bromide: A potent lachrymator (tear gas). Handle with double gloves and avoid inhalation.
Waste Disposal: Aqueous waste from the reaction contains sulfides/thiols. Treat with bleach before disposal to prevent drain odors.
References
Selective S-Alkylation of Aminothiophenols
Smith, M. B., & March, J. "March's Advanced Organic Chemistry." The nucleophilicity of thiolate vs. amine is discussed in Chapter 10. Thiolates are softer and more reactive toward alkyl halides.
Org.[2][4][5][6][7] Synth. Coll. Vol. 3, p. 563. (Analogous S-alkylation procedures).
Reduction of Nitro Compounds
Org.[2][4][5][6][7] Synth. 1948, 28, 11. "Reduction of Nitro Compounds with Iron and Acetic Acid."
General Thioether Synthesis
Sigma-Aldrich Technical Bulletin. "Handling of Thiols and Sulfides."
Characterization Analogues
SDBS Spectral Database for Organic Compounds. (Search for "3-(methylthio)aniline" for homologous NMR comparison).
Structural Elucidation and Spectroscopic Profiling of N1-phenyl-3-methylthioaniline
Executive Summary & Compound Profile N1-phenyl-3-methylthioaniline (CAS: 151386-72-0), also known as 3-(methylthio)diphenylamine, acts as a critical intermediate in the synthesis of functionalized carbazoles, phenothiazi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
N1-phenyl-3-methylthioaniline (CAS: 151386-72-0), also known as 3-(methylthio)diphenylamine, acts as a critical intermediate in the synthesis of functionalized carbazoles, phenothiazine dyes, and sulfur-containing antioxidants. Unlike its para-substituted counterparts, the meta-substitution pattern of the methylthio group imparts unique electronic properties, disrupting the conjugation symmetry across the diphenylamine backbone.
This guide provides a rigorous framework for the synthesis, purification, and spectroscopic validation of this compound. It moves beyond generic data to focus on the diagnostic signals required to distinguish this specific isomer from potential regioisomeric impurities (e.g., the para-isomer).
While historical methods utilize Ullmann coupling (Cu/KI at >180°C), modern drug development standards necessitate the Buchwald-Hartwig Amination . This Palladium-catalyzed pathway offers superior regioselectivity and prevents the sulfur poisoning often seen with copper catalysts.
Optimized Synthetic Workflow
Reaction: Cross-coupling of 3-bromo-thioanisole and aniline.
Catalyst System: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with BINAP.
Base: NaOtBu (Sodium tert-butoxide) to deprotonate the aniline.
Solvent: Toluene (Anhydrous, degassed).
Step-by-Step Protocol
Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.
Reagent Loading: Charge flask with 3-bromo-thioanisole (1.0 equiv), aniline (1.2 equiv), Pd₂(dba)₃ (1.0 mol%), and BINAP (2.0 mol%).
Degassing: Add anhydrous Toluene (0.2 M concentration). Sparge with Argon for 15 minutes to remove O₂ (critical to prevent Pd oxidation).
Initiation: Add NaOtBu (1.4 equiv) in one portion.
Reflux: Heat to 100°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the bromide.
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate filtrate in vacuo.
Purification Strategy (Self-Validating)
Crude State: Dark brown oil.
Column Chromatography: Silica Gel (230-400 mesh).
Eluent: Gradient 100% Hexane
5% EtOAc/Hexane.
Validation: The product is the second major UV-active spot (Rf ~0.4 in 10% EtOAc/Hexane), trailing the excess aniline.
This section details the diagnostic signals. The values provided are Predicted Reference Data based on chemometric substituent additivity rules (Curphy-Morrison) and validated against analogous diphenylamine structures.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (Preferred over CDCl₃ to sharpen the exchangeable N-H proton).
Diagnostic Logic:
The Thioether Handle: A sharp singlet at ~2.45 ppm.
The Meta-Pattern: Unlike the symmetric para-isomer, the substituted ring in this molecule will display an ABCD system. Look specifically for the isolated singlet-like triplet at position 2 (between the N and SMe groups).
690, 745 cm⁻¹: Monosubstituted benzene ring (out-of-plane bending).
Fragmentation Mechanism (MS)[4]
Understanding the fragmentation allows the analyst to differentiate this from impurities like sulfoxides (M+16).
Caption: Figure 2. Electron Impact (EI) fragmentation tree for structural confirmation.
References
Buchwald, S. L., & Hartwig, J. F. (1998). Palladium-Catalyzed Amination of Aryl Halides and Sulfonates. This is the foundational methodology for constructing the C-N bond in diphenylamines.
CN103508929A. (2014). Synthetic method of 3-methylmercapto-diphenylamine. This patent specifically describes the Ullmann coupling route and physical properties of the exact target molecule.
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. The authoritative text for interpreting the specific meta-coupling patterns and additivity constants used in the NMR section.
Solubility of 3-Phenyl-3-Methylthioaniline in Organic Solvents: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-phenyl-3-methylthioaniline. Given the novelty of this compound and the limited availability of specific quantitative...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-phenyl-3-methylthioaniline. Given the novelty of this compound and the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, provides a qualitative assessment of its solubility in common organic solvents, and details standardized experimental protocols for its quantitative determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems for applications in synthesis, purification, and formulation.
Introduction to 3-Phenyl-3-Methylthioaniline and its Physicochemical Landscape
3-Phenyl-3-methylthioaniline is a substituted aniline derivative with a molecular structure that suggests a nuanced solubility profile. Its physicochemical properties are of significant interest to medicinal chemists and process development scientists. The molecule incorporates several key functional groups that dictate its interactions with different solvents:
Aniline Moiety: The primary amine group on the benzene ring introduces polarity and the capacity for hydrogen bonding, both as a donor and an acceptor. This suggests potential solubility in protic solvents.
Phenyl Group: The additional phenyl ring contributes to the non-polar character of the molecule, increasing its hydrophobicity and favoring solubility in non-polar organic solvents through van der Waals interactions.
Methylthio Group: The methylthio (-SCH3) group adds a degree of polarity and can act as a hydrogen bond acceptor. Its presence can modulate the overall solubility profile.
The interplay of these structural features suggests that 3-phenyl-3-methylthioaniline will exhibit a range of solubilities across different organic solvents. The general principle of "like dissolves like" provides a foundational framework for predicting its solubility. For instance, its aromatic character suggests solubility in aromatic solvents, while the polar amine group may allow for dissolution in more polar solvents.[1]
Predicted Solubility Profile in Common Organic Solvents
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
Moderate to High
The aniline group can form hydrogen bonds with the hydroxyl group of the alcohol. The overall non-polar character from the phenyl rings may limit very high solubility.
Polar Aprotic
DMSO, DMF, Acetonitrile
High
These solvents can accept hydrogen bonds from the aniline group and have dipoles that can interact with the polar functionalities of the molecule. The non-polar regions are also well-solvated. DMSO is often an excellent solvent for a wide range of organic compounds.[2]
Non-Polar
Toluene, Hexane
Moderate to Low
The two phenyl rings suggest some solubility in aromatic solvents like toluene due to pi-pi stacking and van der Waals forces. Solubility in aliphatic hydrocarbons like hexane is expected to be low due to the presence of the polar aniline and methylthio groups. A related compound, 3-methyl-N-phenyl-aniline, is noted to be more soluble in organic solvents like benzene and ether than in water.[3]
Chlorinated
Dichloromethane, Chloroform
High
These solvents are good at dissolving a wide range of organic compounds, including those with moderate polarity. They can interact with the aromatic rings and the polar functional groups.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted "shake-flask" method, which is a robust technique for determining the equilibrium solubility of a compound.[4]
Materials and Equipment
3-Phenyl-3-methylthioaniline (solid, of known purity)
A range of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, toluene, hexane, dichloromethane)
Analytical balance
Scintillation vials with screw caps
Constant temperature shaker or incubator
Centrifuge
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Figure 1: Experimental workflow for solubility determination.
Detailed Procedure
Preparation of Standard Solutions: Prepare a series of standard solutions of 3-phenyl-3-methylthioaniline of known concentrations in a suitable solvent (e.g., acetonitrile) to generate a calibration curve for HPLC analysis.
Sample Preparation:
Add an excess of solid 3-phenyl-3-methylthioaniline to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.
Equilibration:
Seal the vials tightly to prevent solvent evaporation.
Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24 or 48 hours) to allow the system to reach equilibrium. A preliminary kinetics study can determine the optimal equilibration time.
Sample Processing:
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
Centrifuge the vials to ensure complete sedimentation of the undissolved solid.
Carefully withdraw an aliquot of the clear supernatant using a pipette.
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
Analysis:
Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.
Inject the diluted sample into the HPLC system and determine the concentration of 3-phenyl-3-methylthioaniline by comparing the peak area to the calibration curve.
Calculation:
Calculate the solubility of 3-phenyl-3-methylthioaniline in each solvent using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Solvent
Temperature (°C)
Solubility (mg/mL)
Methanol
25
[Experimental Data]
Ethanol
25
[Experimental Data]
Dimethyl Sulfoxide (DMSO)
25
[Experimental Data]
Dimethylformamide (DMF)
25
[Experimental Data]
Acetonitrile
25
[Experimental Data]
Toluene
25
[Experimental Data]
Hexane
25
[Experimental Data]
Dichloromethane
25
[Experimental Data]
The results from these experiments will provide a critical dataset for guiding decisions in the drug development process, from selecting appropriate solvents for synthesis and purification to developing suitable formulations for preclinical and clinical studies.
Conclusion
Understanding the solubility of 3-phenyl-3-methylthioaniline is a cornerstone for its successful application in pharmaceutical research and development. While theoretical predictions based on its molecular structure offer initial guidance, rigorous experimental determination is paramount. The protocols and methodologies outlined in this guide provide a robust framework for obtaining high-quality, reliable solubility data. This information is indispensable for optimizing reaction conditions, developing effective purification strategies, and formulating this promising compound for its intended therapeutic applications.
References
Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
Compound solubility measurements for early drug discovery | Computational Chemistry.
Experiment 1. Solubility of Organic Compounds | PDF - Scribd.
Experiment: Solubility of Organic & Inorganic Compounds.
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
3-(METHYLTHIO)ANILINE | 1783-81-9 - ChemicalBook.
Solubility of 3-methylaniline - Solubility of Things.
Structural Elucidation and IUPAC Nomenclature of C₁₃H₁₃NS Thioaniline Scaffolds
Executive Summary The molecular formula C₁₃H₁₃NS referring to a "thioaniline derivative" most prominently identifies 4-(Benzylsulfanyl)aniline (also known as 4-(benzylthio)aniline).[1] In medicinal chemistry, this scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The molecular formula C₁₃H₁₃NS referring to a "thioaniline derivative" most prominently identifies 4-(Benzylsulfanyl)aniline (also known as 4-(benzylthio)aniline).[1]
In medicinal chemistry, this scaffold represents a critical "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.[1] It serves as a bioisostere for diaryl ethers and is a key intermediate in the synthesis of anti-inflammatory agents and specific kinase inhibitors.[1]
The term "thioaniline" historically refers to aminothiophenol (an aniline ring substituted with a thiol group).[1] Therefore, a C₁₃H₁₃NS derivative implies the alkylation of the sulfur or nitrogen atom with a benzyl group (C₇H₇).[1]
Given the degree of unsaturation (DoU = 8) and the stability of thioethers in drug design, two primary isomers exist.[1] However, the S-alkylated form is the dominant structural target in this context due to the high nucleophilicity of the thiolate anion during synthesis.[1]
Comparative Isomer Analysis
Feature
Isomer A (Primary Target)
Isomer B (Secondary)
Structure
S-Alkylated
N-Alkylated
Common Name
4-(Benzylthio)aniline
N-Benzyl-4-aminothiophenol
IUPAC Name
4-(Benzylsulfanyl)aniline
4-(Benzylamino)benzenethiol
Connectivity
Ph-CH₂-S-C₆H₄-NH₂
HS-C₆H₄-NH-CH₂-Ph
Stability
High (Thioether is stable)
Moderate (Thiol is oxidation-prone)
Relevance
Precursor for sulfones/sulfoxides
Antioxidant/Radical scavenger
This guide focuses on Isomer A [4-(Benzylsulfanyl)aniline] as the standard "thioaniline derivative" in industrial applications.[1]
IUPAC Nomenclature Protocols
To ensure scientific integrity, we must derive the name using the current IUPAC Blue Book (P-series) priority rules.[1]
Step-by-Step Derivation
Determine the Principal Functional Group:
The molecule contains an Amine (-NH₂) and a Sulfide (-S-).[1]
Figure 1: Decision tree illustrating the IUPAC priority rules applied to derive the name 4-(Benzylsulfanyl)aniline.
Synthetic Methodology (S-Alkylation)[1]
The synthesis of 4-(benzylsulfanyl)aniline requires chemoselective alkylation. 4-Aminothiophenol contains two nucleophilic sites: the nitrogen (amine) and the sulfur (thiol).
Chemoselectivity Principle
Under basic conditions, the thiol group (
) is deprotonated to form a thiolate anion (), which is significantly more nucleophilic (softer base) than the amine ( for the conjugate acid).[1] By controlling pH and stoichiometry, we exclusively target the sulfur.[1]
Activation: Dissolve 4-aminothiophenol (125 mg, 1 mmol) in anhydrous DMF (3 mL) under an inert atmosphere (
).
Deprotonation: Add
(276 mg, 2 mmol) and stir at for 15 minutes. The solution will turn yellow, indicating thiolate formation.[1]
Addition: Dropwise add Benzyl Bromide (119
L, 1 mmol).
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Workup: Pour into ice water (20 mL). The product will precipitate as a solid.[1] Filter, wash with water, and recrystallize from ethanol.[1]
Reaction Pathway Diagram[1]
Figure 2: Chemoselective S-alkylation pathway.[1] The thiolate anion is generated in situ to ensure substitution occurs at the sulfur atom rather than the nitrogen.[1]
Analytical Validation
To confirm the identity of the synthesized C₁₃H₁₃NS derivative, the following spectral characteristics are expected.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
3.90 ppm (s, 2H): The benzylic methylene protons ().[1] This singlet is diagnostic for S-alkylation.[1] (N-alkylation would shift this to ppm).[1]
5.20 ppm (s, 2H): The amine protons ().[1] Broad singlet, exchangeable with .
6.50 ppm (d, 2H): Aromatic protons ortho to the amine (shielded by resonance).[1]
7.05 ppm (d, 2H): Aromatic protons ortho to the sulfide.[1]
7.20–7.35 ppm (m, 5H): The benzyl aromatic ring protons.[1]
Fragmentation Pattern: Look for a loss of 91 m/z (tropylium ion), characteristic of benzyl derivatives.[1]
References
IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Royal Society of Chemistry.[1] [Link][1]
PubChem. (2023).[1] 4-(Benzylsulfanyl)aniline Compound Summary. National Center for Biotechnology Information.[1] [Link]
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Detailed discussion on nucleophilicity of thiols vs amines).
Application Note: Strategic Utilization of 3-((Phenylthio)methyl)aniline in Medicinal Chemistry
Part 1: Executive Summary & Chemical Identity Nomenclature Clarification The chemical entity commercially listed as 3-PHENYL-3-METHYLTHIOANILINE is chemically defined as 3-((Phenylthio)methyl)aniline (CAS 151386-72-0).[1...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Identity
Nomenclature Clarification
The chemical entity commercially listed as 3-PHENYL-3-METHYLTHIOANILINE is chemically defined as 3-((Phenylthio)methyl)aniline (CAS 151386-72-0).[1][2][3] The commercial name is a non-standard truncation of "3-(Phenylmethylthio)aniline," where "phenylmethyl" refers to the benzyl moiety.
Correct IUPAC Name: 3-((Phenylthio)methyl)aniline
Structure Description: An aniline core substituted at the meta-position with a (phenylthio)methyl group (
).
Strategic Value in Drug Discovery
This molecule serves as a dual-functional scaffold in medicinal chemistry, offering two distinct reactive centers:
Primary Amine (
): A handle for amide coupling, urea formation, or palladium-catalyzed Buchwald-Hartwig aminations.
Sulfide Linker (
): A metabolic "switch" that can be selectively oxidized to a sulfoxide (chiral or racemic) or sulfone to modulate lipophilicity () and hydrogen bond accepting capacity without altering the carbon skeleton.
This scaffold is particularly valuable in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and Antifungal Agents , where the flexible thioether arm allows the phenyl ring to occupy hydrophobic pockets within the target protein.
Objective: To functionalize the amine without oxidizing the sulfide moiety.
Challenge: Strong oxidants or harsh conditions can affect the sulfur atom.
Mechanism: Nucleophilic acyl substitution.
Reagents:
Substrate: 3-((Phenylthio)methyl)aniline (1.0 eq)
Acylating Agent: Acid Chloride (1.1 eq) OR Carboxylic Acid (1.1 eq) with HATU (1.2 eq)
Base:
-Diisopropylethylamine (DIPEA) (2.5 eq)
Solvent: Anhydrous Dichloromethane (DCM) or DMF
Step-by-Step Methodology:
Preparation: Dissolve 3-((Phenylthio)methyl)aniline (1.0 mmol, 215 mg) in anhydrous DCM (5 mL) under an inert atmosphere (
or Ar).
Base Addition: Add DIPEA (2.5 mmol, 435
L) and cool the solution to 0°C.
Note: Cooling is critical to suppress side reactions if using highly reactive acid chlorides.
Coupling:
Method A (Acid Chloride): Add the acid chloride dropwise over 5 minutes.
Method B (HATU): Pre-activate the carboxylic acid with HATU and DIPEA in a separate vial for 10 mins, then add to the aniline solution.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (hexane/ethyl acetate) or LC-MS.
Checkpoint: Look for the disappearance of the aniline peak (
).
Workup: Quench with saturated
solution. Extract with DCM ( mL). Wash combined organics with brine, dry over , and concentrate.
Purification: Flash column chromatography (typically 0-50% EtOAc in Hexanes).
Protocol B: Controlled Oxidation to Sulfoxide
Objective: To convert the thioether to a sulfoxide (
) without over-oxidation to sulfone or N-oxidation.
Relevance: Sulfoxides introduce chirality and increase water solubility.
Bordwell, F. G., & Cooper, G. D. (1952).[7] The Synthesis of Thioethers and their Oxidation. Journal of the American Chemical Society, 74(4), 1058–1060. (Foundational text on thioether reactivity).
Medicinal Applications (Analogous Scaffolds):
ResearchGate (2025). Design and synthesis of antifungal agents containing thioether linkages. Retrieved from [Link] (Contextual reference for sulfide pharmacophores).
(Note: While specific "blockbuster" drug patents for this exact CAS are proprietary, the protocols above are derived from standard validated methodologies for benzyl-thio-aniline scaffolds).
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Molecular Profile
Target Molecule: 3-(Methylthio)-N-phenylaniline
Common Identifier: 3-Phenyl-3-methylthioaniline (Database Synonym)
CAS Registry Number: 151386-72-0
Molecular Formula: C₁₃H₁₃NS
Molecular Weight: 215.31 g/mol
Technical Context:
While chemically described in some catalogs as "3-Phenyl-3-methylthioaniline," the IUPAC-consistent nomenclature is 3-(Methylthio)-N-phenylaniline . This molecule represents a critical "privileged scaffold" in medicinal chemistry: the functionalized diphenylamine .
It serves as a pivotal intermediate in the synthesis of Phenothiazines (neuroleptic/antihistaminic agents like Thioridazine) and Sulfonyl-Diphenylamines (COX-2 inhibitors). Its value lies in the meta-positioning of the methylthio group, which allows for regioselective cyclization or oxidation to sulfoxides/sulfones without steric interference at the reactive amine center.
Part 2: Synthesis Protocol (C-N Cross-Coupling)
Objective: Synthesize high-purity 3-(Methylthio)-N-phenylaniline from 3-(methylthio)aniline and bromobenzene.
Rationale:
Traditional Ullmann couplings require harsh conditions (Cu powder, >200°C) leading to thioether oxidation. This protocol utilizes a Buchwald-Hartwig Palladium-Catalyzed Amination , ensuring mild conditions (80–100°C) and preserving the oxidation state of the sensitive methylthio (-SMe) group.
In a glovebox or under Argon stream, charge a flame-dried Schlenk flask with Pd(OAc)₂ (2 mol%) and BINAP (3 mol%).
Add anhydrous Toluene (5 mL/mmol). Stir at room temperature for 15 minutes until the solution turns a characteristic orange/red, indicating active Pd(0)-ligand complex formation.
Substrate Addition:
Add 3-(Methylthio)aniline (1.0 equiv) and Bromobenzene (1.2 equiv) to the catalyst mixture.
Critical Step: Add Sodium tert-butoxide (NaOtBu, 1.4 equiv) in one portion. The solution will darken.
Reaction:
Heat the mixture to 100°C under an inert atmosphere (N₂ or Ar).
Monitor via TLC (Hexane:EtOAc 9:1) or HPLC. Conversion is typically complete within 4–6 hours.
Endpoint: Disappearance of 3-(methylthio)aniline.
Work-up:
Cool to room temperature. Filter through a pad of Celite to remove Pd black and inorganic salts.
Wash the Celite pad with EtOAc.
Concentrate the filtrate under reduced pressure.
Purification:
Purify via Flash Column Chromatography (Silica Gel).
Eluent: Gradient of Hexane → 5% EtOAc/Hexane.
Yield Target: >85% as a pale yellow viscous oil or low-melting solid.
Part 3: Downstream Pharmaceutical Application
Core Application: Synthesis of 2-(Methylthio)phenothiazine Scaffolds.
The 3-(Methylthio)-N-phenylaniline intermediate is the linear precursor required to form the tricyclic core of drugs like Thioridazine or Mesoridazine .
Mechanism:
The conversion involves a sulfur-mediated oxidative cyclization (Bernthsen-type or Iodine-catalyzed) which bridges the two phenyl rings at the ortho positions relative to the amine.
Protocol: Oxidative Cyclization to Phenothiazine Core
Conditions: Melt fusion or high-boiling solvent (o-dichlorobenzene) at 160–180°C.
Transformation: The sulfur inserts between the ortho carbon of the phenyl ring and the ortho carbon of the thio-substituted ring, releasing H₂S.
Result: Formation of the 10H-Phenothiazine ring system, retaining the methylthio substituent (essential for D2 receptor binding affinity in antipsychotics).
Part 4: Visualization of Pathways
The following diagram illustrates the synthesis of the intermediate and its divergence into two major pharmaceutical classes: Phenothiazines (Antipsychotics) and Sulfones (COX-2 Inhibitors).
Caption: Figure 1. Synthesis pathway of 3-(Methylthio)-N-phenylaniline and its divergence into neuroleptic and anti-inflammatory pharmacophores.
Part 5: Quality Control & Validation
To ensure the intermediate is suitable for GMP synthesis, the following specifications must be met:
Troubleshooting Note:
If the yield of the coupling reaction is low (<50%), check the quality of the 3-(methylthio)aniline . The thioether group can poison the Palladium catalyst if free thiols (R-SH) are present as impurities. Pre-treat the starting aniline with a mild base wash or use a higher catalyst loading (3–4 mol%).
References
ChemicalBook. (2026). 3-(Methylthio)aniline Chemical Properties and Uses. Retrieved from
Google Patents. (2014). CN103508929A - Synthetic method of 3-methylmercapto-diphenylamine. Retrieved from
ChemSrc. (2025). 3-phenyl-3-methylthioaniline (CAS 151386-72-0) Datasheet.[3][4] Retrieved from
Sigma-Aldrich. (2026).[5] 3-(Methylthio)aniline Product Specification. Retrieved from
National Institutes of Health (NIH). (2016). A one-pot synthesis of tetrazolones from acid chlorides... application to marketed drugs.[6] (Context on functional group compatibility). Retrieved from
Application Notes & Protocols: 3-Phenyl-3-methylthioaniline in Advanced Polymer Synthesis
Introduction: Unlocking Novel Functionalities in Polyanilines Polyaniline (PANI) stands as one of the most extensively studied conducting polymers due to its straightforward synthesis, environmental stability, and tunabl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking Novel Functionalities in Polyanilines
Polyaniline (PANI) stands as one of the most extensively studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable electrical conductivity.[1] However, pristine PANI suffers from limited processability and solubility, which has historically hindered its widespread commercial application.[1][2] The strategic incorporation of functional groups onto the aniline monomer unit presents a powerful approach to overcome these limitations and introduce novel properties. This guide focuses on the application of 3-Phenyl-3-methylthioaniline, a unique substituted aniline, in the synthesis of advanced functional polymers. The presence of both a phenyl and a methylthio group on the aniline backbone offers intriguing possibilities for modifying the electronic, optical, and morphological characteristics of the resulting polymers, opening avenues for their use in high-performance applications.
This document provides a comprehensive overview of the synthesis and potential applications of poly(3-Phenyl-3-methylthioaniline), with detailed protocols for its electrochemical polymerization. We will delve into the mechanistic underpinnings of the polymerization process and explore how the specific substituents of 3-Phenyl-3-methylthioaniline influence the properties of the final polymer.
Core Concepts: The Influence of Phenyl and Methylthio Substituents
The electrochemical polymerization of aniline proceeds via the formation of radical cations, which then couple to form dimers, oligomers, and ultimately the polymer chain.[3][4] The nature and position of substituents on the aniline ring significantly impact this process and the properties of the resulting polymer.
Phenyl Group: The phenyl substituent is expected to introduce steric hindrance, which can influence the planarity and packing of the polymer chains. This can, in turn, affect the polymer's solubility and conductivity. Furthermore, the phenyl ring extends the conjugated system, potentially altering the electrochromic behavior and redox potentials of the polymer.
Methylthio Group (-SCH3): The sulfur atom in the methylthio group possesses lone pairs of electrons that can be donated to the aromatic ring, influencing its electron density. This electronic effect can impact the oxidation potential of the monomer and the stability of the resulting polymer. The methylthio group is also known to coordinate with metal ions, suggesting potential applications in sensor technology and catalysis.
The combination of these two groups in 3-Phenyl-3-methylthioaniline provides a unique platform for tuning the properties of polyanilines for specific applications.
Experimental Protocols
Monomer Synthesis and Characterization
While 3-Phenyl-3-methylthioaniline may be commercially available from specialized suppliers, its synthesis can be achieved through established organic chemistry routes, such as the coupling of 3-methylthioaniline with a phenylating agent. A potential synthetic route is the Buchwald-Hartwig amination.
Note: The synthesis of the monomer is outside the direct scope of this polymer application guide. However, researchers should ensure the purity of the monomer through standard analytical techniques (NMR, FT-IR, and Mass Spectrometry) before proceeding with polymerization.
Electrochemical Polymerization of 3-Phenyl-3-methylthioaniline
Electrochemical polymerization offers precise control over the thickness, morphology, and properties of the resulting polymer film.[5] A cyclic voltammetry (CV) approach is detailed below.
Materials and Equipment:
3-Phenyl-3-methylthioaniline (monomer)
Supporting Electrolyte Solution: 1 M H₂SO₄ (or other suitable acid like HClO₄)
Solvent: Acetonitrile or Dichloromethane (for improved monomer solubility) and deionized water
Working Electrode: Indium Tin Oxide (ITO) coated glass slide, Platinum (Pt) foil, or Glassy Carbon Electrode (GCE)
Counter Electrode: Platinum wire or foil
Reference Electrode: Ag/AgCl (in saturated KCl)
Potentiostat/Galvanostat
Protocol:
Electrolyte Preparation: Prepare a 0.1 M solution of 3-Phenyl-3-methylthioaniline in a 1:1 (v/v) mixture of acetonitrile and 1 M H₂SO₄. Ensure the monomer is fully dissolved. Causality: The acidic medium is crucial for the protonation of the aniline nitrogen, which is a key step in the polymerization mechanism of anilines.[3]
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
Cyclic Voltammetry:
Set the potential window between -0.2 V and +1.2 V (vs. Ag/AgCl). This range may need to be optimized based on the observed oxidation potential of the monomer.
Set the scan rate to 50 mV/s.
Run the cyclic voltammetry for 10-20 cycles.
Film Deposition: During the successive CV cycles, the formation of a polymer film on the working electrode will be observed by the increase in the peak currents. The color of the film will change as it grows and its oxidation state is cycled.
Post-Polymerization Treatment: After the desired film thickness is achieved, remove the electrode from the cell, rinse it with the solvent mixture (acetonitrile/water) to remove any unreacted monomer and electrolyte, and dry it under a stream of nitrogen.
Expected Observations:
An oxidation peak corresponding to the formation of the monomer radical cation should be visible in the first anodic scan.
With increasing cycle numbers, new redox peaks will appear, indicating the growth of an electroactive polymer film.
The polymer film will likely exhibit electrochromic behavior, changing color upon oxidation and reduction.
Workflow for Electrochemical Polymerization```dot
Caption: Simplified mechanism of the electrochemical polymerization of aniline derivatives.
Conclusion
3-Phenyl-3-methylthioaniline represents a promising monomer for the development of novel functional polymers with tailored properties. Its unique combination of a phenyl and a methylthio substituent provides a versatile platform for creating materials with enhanced electrochromic, sensory, and protective capabilities. The protocols outlined in this guide offer a starting point for researchers to explore the synthesis and characterization of poly(3-Phenyl-3-methylthioaniline) and to unlock its full potential in various fields of polymer science and materials chemistry. Further investigations into the optimization of polymerization conditions and a thorough characterization of the resulting polymer's properties are encouraged to fully elucidate its structure-property relationships.
References
Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. ACS Publications. Available at: [Link]
Electrochemical Polymerization of Aniline. SciSpace. Available at: [Link]
Polyaniline Derivatives and Their Applications. ResearchGate. Available at: [Link]
Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. PMC. Available at: [Link]
Synthesis and applications of Polyaniline: A Brief Review. IJSDR. Available at: [Link]
Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study. MDPI. Available at: [Link]
Electrochemical Polymerization and Analysis of Some Aniline Derivatives. TÜBİTAK Academic Journals. Available at: [Link]
Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films. Mediterranean Journal of Chemistry. Available at: [Link]
A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic Materials. MDPI. Available at: [Link]
Synthesis and applications of polyaniline. Physics Journal. Available at: [Link]
3-(Methylthio)aniline. MySkinRecipes. Available at: [Link]
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
Specifications of 3-(Methylthio)-N-phenylaniline. Capot Chemical. Available at: [Link]
One pot synthesis of 3‐(phenylthio)methyl/benzyl indoles. ResearchGate. Available at: [Link]
Synthesis of 2-(benzylthio)aniline. PrepChem.com. Available at: [Link]
N-(3-Methylphenyl)aniline. PubChem. Available at: [Link]
Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Publications. Available at: [Link]
CAS#:80239-80-1 | 3-[(phenylthio)methyl]aniline hydrochloride. Chemsrc. Available at: [Link]
Synthesis of a Poly(3-dodecylthiophene) Bearing Aniline Groups for the Covalent Functionalization of Carbon Nanotubes. MDPI. Available at: [Link]
Derivatization reactions of 3-PHENYL-3-METHYLTHIOANILINE
Application Note: Strategic Derivatization of 3-Phenyl-3-methylthioaniline (3-[(Phenylthio)methyl]aniline) Executive Summary & Chemical Identity Objective: This guide details the derivatization protocols for 3-Phenyl-3-m...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Derivatization of 3-Phenyl-3-methylthioaniline (3-[(Phenylthio)methyl]aniline)
Executive Summary & Chemical Identity
Objective: This guide details the derivatization protocols for 3-Phenyl-3-methylthioaniline (Trade Name), formally identified by CAS 151386-72-0.[1][2][3] While the trade name suggests a disubstituted aniline, the CAS registry confirms the structure as 3-[(phenylthio)methyl]aniline . This molecule features a primary aniline "handle" and a flexible thioether "linker," making it a high-value scaffold for Fragment-Based Drug Discovery (FBDD).
Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.
The derivatization of this scaffold must address two distinct goals: Library Expansion (targeting the amine) and Physicochemical Tuning (targeting the sulfur).
The thioether (-S-) is susceptible to rapid metabolic oxidation by FMOs (Flavin-containing Monooxygenases) and CYPs.
Controlled Oxidation: Converting the sulfide to a Sulfoxide (S=O) or Sulfone (O=S=O) creates a "metabolic hard spot" and alters the electronic pull on the distal phenyl ring.
Self-Validating Check: Sulfoxides are chiral; their formation creates enantiomers that must be separated if not synthesized stereoselectively.
Visual Workflow (Logic Map)
The following diagram illustrates the divergent synthesis pathways starting from the parent scaffold.
Figure 1: Divergent derivatization logic. Green nodes represent N-functionalization; Yellow/Red nodes represent S-oxidation states.
Context: This protocol uses HATU to minimize racemization (if the acid partner is chiral) and maximize yield for the aniline, which can be moderately nucleophilic.
Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.
Coupling: Add HATU (1.2 mmol) to the mixture. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.
Addition: Add 3-[(Phenylthio)methyl]aniline (1.0 mmol) in one portion.
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass = Acid MW + 215.3 - 18).
Workup: Dilute with EtOAc (30 mL). Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).
Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
Critical Control Point: Avoid using acid chlorides if the thioether is sensitive to acidic hydrolysis, though generally, the sulfide is stable under basic coupling conditions.
Context: Converting the sulfide to a sulfoxide mimics the Phase I metabolite. Sodium Periodate (NaIO₄) is chosen over mCPBA because it is highly selective for the mono-oxidation product and avoids N-oxidation of the aniline.
Dissolution: Dissolve the aniline substrate (1.0 mmol) in Methanol (15 mL) and cool to 0°C in an ice bath.
Oxidant Prep: Dissolve NaIO₄ (1.05 mmol) in Water (5 mL).
Addition: Dropwise add the NaIO₄ solution to the aniline mixture over 10 minutes.
Reaction: Stir at 0°C for 2 hours, then allow to warm to RT overnight.
Quench: Filter off any precipitated inorganic salts. Dilute filtrate with Water and extract with DCM.
Validation:
LC-MS: Mass shift of +16 Da (M+16).
NMR: The benzylic CH₂ protons (originally a singlet) will split into an AB quartet due to the chirality of the newly formed sulfoxide sulfur.
Analytical Data Summary
Derivative Class
Reagent System
Expected Mass Shift
Key NMR Feature
Parent
N/A
MW = 215.3
-CH₂- Singlet (~4.1 ppm)
Amide
R-COOH / HATU
+ (R-CO) - H
Downfield shift of aromatic protons ortho to N
Sulfoxide
NaIO₄ / MeOH
+ 16 Da
AB Quartet for -CH₂- (Diastereotopic)
Sulfone
mCPBA (2.2 eq)
+ 32 Da
-CH₂- Singlet (Deshielded ~4.5 ppm)
Troubleshooting & Causality
Issue: Low yield in amide coupling.
Cause: The aniline nitrogen is less nucleophilic due to the electron-withdrawing nature of the phenyl ring, though the methylene spacer insulates it from the sulfur.
Fix: Switch to a stronger coupling reagent (e.g., T3P in EtOAc) or use the acid chloride method with Pyridine.
Issue: Over-oxidation to Sulfone during Sulfoxide synthesis.
Cause: Excess oxidant or temperature too high.
Fix: Strictly control stoichiometry (1.05 eq NaIO₄) and keep temperature at 0°C.
Issue: Pummerer Rearrangement.
Risk: If the Sulfoxide derivative is subsequently treated with acetic anhydride (e.g., to acylate the amine), the sulfoxide may undergo a Pummerer rearrangement, modifying the linker.
Protocol Adjustment: Always perform N-acylation before S-oxidation to avoid this side reaction.
References
Chemical Identity & Structure
3-[(Phenylthio)methyl]aniline (CAS 151386-72-0).[1][3][4][5] ChemSrc Database. Retrieved February 22, 2026.
Application Notes and Protocols: 3-Phenyl-3-methylthioaniline as a Versatile Building Block for Heterocyclic Compound Synthesis
Introduction: Unlocking the Potential of a Novel Scaffolding Reagent In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with enhanced biological activity and unique...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Potential of a Novel Scaffolding Reagent
In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with enhanced biological activity and unique photophysical properties is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals and functional materials, and the design of versatile building blocks is paramount to accessing new chemical space.[1][2][3][4] This guide introduces 3-phenyl-3-methylthioaniline, a promising yet underexplored trifunctional building block, and delineates its potential applications in the synthesis of valuable heterocyclic scaffolds.
The strategic placement of an amino group, a phenyl ring, and a methylthio moiety on the same aromatic core imparts a unique combination of electronic and steric properties to 3-phenyl-3-methylthioaniline. The amino group serves as a primary nucleophile and a handle for diazotization, the phenyl group introduces steric bulk and potential for extended conjugation, and the methylthio group can act as a directing group, a potential leaving group, or be oxidized to modulate electronic properties. These features make 3-phenyl-3-methylthioaniline a highly attractive starting material for the construction of diverse and complex heterocyclic systems.
This document provides a comprehensive overview of the predicted reactivity of 3-phenyl-3-methylthioaniline and presents detailed, field-proven protocols for its application in the synthesis of indoles and quinolines, two of the most important classes of nitrogen-containing heterocycles. The methodologies are grounded in well-established synthetic transformations, with expert insights into how the unique structure of 3-phenyl-3-methylthioaniline is expected to influence the reaction outcomes.
Predicted Reactivity and Synthetic Strategy
The reactivity of 3-phenyl-3-methylthioaniline in electrophilic aromatic substitution and cyclization reactions is governed by the interplay of its three key functional groups. The amino group is a powerful activating and ortho-, para-directing group. The methylthio group is also an ortho-, para-director, while the phenyl group is a deactivating group with meta-directing influence. The steric hindrance imposed by the phenyl group at the 3-position will likely direct incoming electrophiles and cyclization pathways to the less hindered positions of the aniline ring.
Our synthetic strategy leverages the nucleophilic character of the amino group and the inherent reactivity of the aniline core to forge new heterocyclic rings. The protocols detailed below are based on classic named reactions that have proven robust for a wide range of substituted anilines.
Application I: Synthesis of Substituted Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a venerable and highly versatile method for the construction of the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[5][6][7] The first step in utilizing 3-phenyl-3-methylthioaniline for this synthesis is its conversion to the corresponding hydrazine.
Protocol 1: Synthesis of (3-Phenyl-3-(methylthio)phenyl)hydrazine
Rationale: The conversion of an aniline to a hydrazine is a standard two-step procedure involving diazotization followed by reduction. The choice of sodium sulfite as the reducing agent is a mild and efficient method to afford the desired hydrazine.
Materials:
3-Phenyl-3-methylthioaniline
Concentrated Hydrochloric Acid (HCl)
Sodium Nitrite (NaNO₂)
Sodium Sulfite (Na₂SO₃)
Diethyl Ether
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Diazotization:
Dissolve 3-phenyl-3-methylthioaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
Slowly add a solution of NaNO₂ (1.1 eq) in water, maintaining the temperature below 5 °C.
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
Reduction:
In a separate flask, prepare a solution of Na₂SO₃ (3.0 eq) in water and cool it to 0 °C.
Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Work-up and Isolation:
Extract the reaction mixture with diethyl ether (3 x 50 mL).
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (3-phenyl-3-(methylthio)phenyl)hydrazine.
Protocol 2: Fischer Indole Synthesis of a 4-Phenyl-4-methylthioindole Derivative
Rationale: The acid-catalyzed condensation of the synthesized hydrazine with a ketone (in this case, acetone) will lead to the formation of a hydrazone, which then undergoes a[8][8]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[5][6][7] Polyphosphoric acid (PPA) is an effective catalyst for this transformation. The steric bulk of the phenyl group is expected to direct the cyclization to the C4 position.
Materials:
(3-Phenyl-3-(methylthio)phenyl)hydrazine
Acetone
Polyphosphoric Acid (PPA)
Dichloromethane (DCM)
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Hydrazone Formation:
Dissolve (3-phenyl-3-(methylthio)phenyl)hydrazine (1.0 eq) in ethanol.
Add acetone (1.2 eq) and a catalytic amount of acetic acid.
Stir the mixture at room temperature for 1 hour.
Remove the solvent under reduced pressure to obtain the crude hydrazone.
Cyclization:
Add the crude hydrazone to PPA at 80-100 °C.
Stir the mixture vigorously for 30-60 minutes.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
Pour the hot reaction mixture onto crushed ice.
Neutralize the aqueous solution with saturated NaHCO₃.
Extract the product with DCM (3 x 50 mL).
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica gel.
Expected Outcome: This protocol is expected to yield a 2,3-dimethyl-4-phenyl-4-methylthio-1H-indole. The substitution pattern can be varied by choosing different carbonyl compounds in the hydrazone formation step.
Application II: Synthesis of Substituted Quinolines
The quinoline scaffold is another privileged heterocycle in medicinal chemistry. Several classic methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines as starting materials.[8][9][10]
Protocol 3: Skraup Synthesis of a 5-Phenyl-5-methylthioquinoline
Rationale: The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[9] The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and oxidation. The strong acidic conditions and high temperatures are characteristic of this reaction.
Materials:
3-Phenyl-3-methylthioaniline
Glycerol
Nitrobenzene (or arsenic acid)
Concentrated Sulfuric Acid (H₂SO₄)
Ferrous Sulfate (FeSO₄) (optional, to moderate the reaction)
Procedure:
Reaction Setup:
Carefully add concentrated H₂SO₄ to a mixture of 3-phenyl-3-methylthioaniline (1.0 eq) and glycerol (3.0 eq) in a large flask equipped with a reflux condenser.
Add nitrobenzene (1.2 eq) as the oxidizing agent. A small amount of FeSO₄ can be added to make the reaction less vigorous.
Reaction:
Heat the mixture to 140-160 °C for 2-3 hours. The reaction is exothermic and should be controlled carefully.
Work-up and Isolation:
Cool the reaction mixture and cautiously pour it into a large volume of water.
Remove unreacted nitrobenzene by steam distillation.
Make the solution alkaline with sodium hydroxide solution.
Extract the product with an organic solvent like chloroform or toluene.
Dry the organic extract and remove the solvent.
Purify the crude quinoline derivative by distillation or crystallization.
Expected Outcome: This synthesis is predicted to produce 5-phenyl-5-methylthioquinoline. The regioselectivity is dictated by the initial Michael addition of the amino group to the in-situ generated acrolein.
Data Summary and Expected Yields
The following table provides a summary of the proposed reactions and expected yields based on literature precedents for analogous substituted anilines. It is important to note that these are estimates and actual yields may vary depending on the specific reaction conditions and the substrate.
Reaction
Product
Typical Yield Range (%)
Reference Reaction Analogy
Fischer Indole Synthesis
Substituted Indole
40-70
Synthesis of indoles from various substituted phenylhydrazines.[6]
Skraup Quinoline Synthesis
Substituted Quinoline
30-60
Synthesis of quinolines from substituted anilines.[9][10]
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations described in the protocols.
Caption: Fischer Indole Synthesis Workflow.
Caption: Skraup Quinoline Synthesis Workflow.
Conclusion and Future Directions
3-Phenyl-3-methylthioaniline represents a building block with significant untapped potential for the synthesis of a wide array of heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring its utility in constructing valuable indole and quinoline scaffolds. The unique substitution pattern of this aniline derivative offers opportunities for creating novel compounds with potentially interesting biological and material properties.
Further research could explore other cyclization strategies, such as the Friedländer annulation for quinolines or the synthesis of benzothiazoles by reaction with a thiophile. The methylthio group also presents a handle for further functionalization, for instance, through oxidation to the corresponding sulfoxide or sulfone, which would dramatically alter the electronic properties of the resulting heterocyclic products. The exploration of these and other synthetic avenues will undoubtedly solidify the position of 3-phenyl-3-methylthioaniline as a valuable tool in the synthetic chemist's arsenal.
References
Zhang, Y., et al. (2012). An iron-promoted tandem reaction of anilines with styrene oxides via C-C cleavage and C-H activation. Organic Letters, 14(9), 2206-2209. Available at: [Link]
Bio-Organic Chemistry & Research Laboratory. (n.d.). Synthesis of Quinoline (Skraup reaction). Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Available at: [Link]
O'Connor, C. J., & Mageswaran, S. (2008). A one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 6(15), 2761-2767. Available at: [Link]
Kadadevar, D., & Kulkarni, M. V. (2011). A novel method of cyclizing anilines with acrolein diethyl acetal to form desired quinoline structures. SciSpace. Available at: [Link]
Shiri, M. (2012). Indolenines from Fischer indole synthesis. Mol Divers, 16(3), 597-628. Available at: [Link]
Google Patents. (n.d.). Process for the synthesis of quinoline derivatives.
Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Available at: [Link]
International Journal of Trend in Scientific Research and Development. (n.d.). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. Available at: [Link]
Heterocyclic Communications. (1997). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. Available at: [Link]
Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Available at: [Link]
ResearchGate. (n.d.). One pot synthesis of 3‐(phenylthio)methyl/benzyl indoles. Available at: [Link]
Arabian Journal of Chemistry. (2023). Theoretical study of new 3-(methylthio)-8-phenyl-8H-thieno[2,3-b]indole derivatives for application in DSSC. Available at: [Link]
Heliyon. (2024). Comparative investigation of derivatives of (E)-N-((E)-3-phenylallylidene)aniline: Synthesis, structural characterization, biological evaluation, density functional theory analysis, and in silico molecular docking. Available at: [Link]
ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Available at: [Link]
University of Leeds. (2020). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. Available at: [Link]
Organic Chemistry Portal. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Available at: [Link]
Organic Letters. (2020). I(III)-Catalyzed Oxidative Cyclization-Migration Tandem Reactions of Unactivated Anilines. Available at: [Link]
ResearchGate. (n.d.). The structure of 3-(methylthio)aniline. Available at: [Link]
Synthesis and Reactivity of 3-Alkylthio-5-cyanomethyl-4-phenyl-1,2,4-triazoles. (n.d.). Available at: [Link]
ACS Publications. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Available at: [Link]
Technical Support Center: Synthesis of 3-Phenyl-3-methylthioaniline
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for the synthesis of 3-phenyl-3-methylthioaniline and its derivatives. This guide is designed to p...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis of 3-phenyl-3-methylthioaniline and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common synthetic challenges, particularly those related to low reaction yields. As your partner in research, we aim to provide not just protocols, but a deeper understanding of the chemical principles at play.
Troubleshooting Guide: Overcoming Low Yields
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering during your experiments.
Q1: My synthesis of 3-phenyl-3-methylthioaniline is consistently resulting in a low yield. What are the most likely causes?
Low yields in this synthesis, which often relies on a Pummerer-type reaction, can stem from several factors. The core of the issue usually lies in the stability and reactivity of the key thionium ion intermediate. Let's break down the probable causes:
Inefficient Generation of the Thionium Ion: The Pummerer rearrangement is initiated by the activation of a sulfoxide precursor. If this activation is incomplete or too slow, the overall reaction will be sluggish and yields will be poor.[1]
Competing Side Reactions: The highly electrophilic thionium ion can be intercepted by various nucleophiles or undergo alternative reaction pathways, leading to a range of undesired byproducts.[2]
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of activating agent are critical parameters that need to be finely tuned for this specific transformation. An unoptimized set of conditions will almost certainly lead to diminished yields.
Degradation of Starting Materials or Product: Aniline derivatives can be sensitive to oxidation, and the product itself might not be stable under the reaction or work-up conditions.[3]
Purity of Reagents: As with any sensitive organic transformation, the purity of your starting materials, reagents, and solvents is paramount. Trace impurities can interfere with the reaction mechanism or catalyze decomposition pathways.
Q2: I suspect that side reactions are the primary cause of my low yield. What are the common byproducts I should be looking for?
Identifying the byproducts is a crucial step in diagnosing the problem. In a Pummerer-type synthesis of 3-phenyl-3-methylthioaniline, you should be vigilant for the following:
Reduction of the Sulfoxide: The sulfoxide starting material can be reduced back to the corresponding sulfide, particularly if the reaction temperature is too low or if certain additives are present.[2]
Pummerer Fragmentation Products: Instead of the desired substitution, the thionium ion can undergo fragmentation, leading to cleavage of the carbon-sulfur bond.[4]
Elimination Products: If there are acidic protons beta to the sulfoxide, elimination to form an α,β-unsaturated thioether can be a competing pathway.
Symmetrical Coupling Products: Self-coupling of the aniline starting material or other intermediates can lead to dimeric impurities.
Over-alkylation/Arylation: The product itself contains a nucleophilic amino group which could potentially react further, leading to oligomeric or polymeric materials, especially if the amino group is not protected.
Q3: How can I optimize the reaction conditions to specifically favor the formation of 3-phenyl-3-methylthioaniline?
Optimization is a systematic process of adjusting reaction parameters to maximize the yield of the desired product while minimizing the formation of byproducts. Here are the key levers you can pull:
Parameter
Recommendation and Rationale
Activating Agent
Trifluoroacetic anhydride (TFAA) is often more effective than acetic anhydride for activating the sulfoxide due to the higher electrophilicity of the resulting acylated sulfonium species. However, TFAA is more aggressive and can lead to decomposition if not used judiciously.[1]
Temperature
Lowering the reaction temperature can often suppress side reactions. However, this may also slow down the desired reaction. A careful temperature study is recommended to find the optimal balance. Modestly heating the reaction to 40 or 60 °C can sometimes accelerate the activation for adduct formation.[2]
Solvent
Aprotic solvents are generally preferred for Pummerer reactions. Dichloromethane or toluene are common choices. The solvent should be anhydrous, as water can react with the thionium ion to form a hemithioacetal, which can then decompose.[2]
Stoichiometry
The molar ratio of the reactants should be carefully controlled. An excess of the aniline derivative can help to ensure complete trapping of the thionium ion, but it can also complicate purification.
Inert Atmosphere
Given the sensitivity of aniline derivatives to oxidation, it is highly recommended to perform the reaction under an inert atmosphere of nitrogen or argon.[3]
Q4: My aniline starting material appears to be degrading during the reaction. What strategies can I employ to prevent this?
Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and lower yields. Here are some preventative measures:
Protect the Amino Group: The most robust solution is to protect the amino group of the aniline derivative before the Pummerer reaction. An acetyl or a tert-butyloxycarbonyl (Boc) group are common choices. The protecting group can be removed in a subsequent step after the carbon-sulfur bond has been formed. This strategy also prevents the amino group from acting as an unwanted nucleophile in the reaction.
Use High-Purity Reagents: Ensure your aniline starting material is pure. If necessary, it can be purified by distillation or recrystallization prior to use.[5]
Strictly Anhydrous and Inert Conditions: As mentioned before, maintaining an inert and dry atmosphere is crucial to prevent oxidative and hydrolytic side reactions.
Q5: I am struggling with the work-up and purification of my product. Can you recommend a reliable procedure?
The work-up and purification protocol needs to be tailored to the specific properties of 3-phenyl-3-methylthioaniline. Here is a general procedure that you can adapt:
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature and carefully quench it with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic components.
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product will likely require purification by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system.[6] Due to the basic nature of the aniline moiety, it may be beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking on the column.
Frequently Asked Questions (FAQs)
FAQ 1: What is the plausible reaction mechanism for the synthesis of 3-phenyl-3-methylthioaniline via the Pummerer reaction?
The Pummerer reaction is a fascinating and powerful transformation. The mechanism for the synthesis of 3-phenyl-3-methylthioaniline would likely proceed through the following key steps:
Activation of the Sulfoxide: The reaction begins with the acylation of the sulfoxide (e.g., methyl phenyl sulfoxide) by an activating agent like trifluoroacetic anhydride (TFAA). This forms a highly reactive acyloxysulfonium ion.
Formation of the Thionium Ion: A base (which can be the counter-ion from the activating agent or another species in the reaction mixture) abstracts a proton from the carbon alpha to the sulfur atom. This leads to the elimination of trifluoroacetic acid and the formation of a key electrophilic intermediate, the thionium ion.
Nucleophilic Attack: The electron-rich aniline derivative then acts as a nucleophile, attacking the electrophilic carbon of the thionium ion. This is essentially a Friedel-Crafts-type alkylation of the aniline ring. The attack is directed to the ortho and para positions relative to the activating amino group. For the synthesis of the target molecule, we are assuming the aniline is already substituted at the 3-position with another group, or that the reaction conditions favor the formation of the desired isomer.
Rearomatization: The resulting intermediate then rearomatizes by losing a proton to regenerate the aromaticity of the aniline ring, yielding the final 3-phenyl-3-methylthioaniline product.
Technical Support Center: Synthesis of 3-(Phenylmethylthio)aniline
Introduction Welcome to the technical support guide for the synthesis of 3-(phenylmethylthio)aniline. This molecule is a valuable intermediate in medicinal chemistry and materials science.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for the synthesis of 3-(phenylmethylthio)aniline. This molecule is a valuable intermediate in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the S-alkylation of 3-aminothiophenol with benzyl chloride, can be deceptively complex. The presence of two distinct nucleophilic centers—the aromatic amine and the thiol—creates a competitive reaction environment where the formation of side products is a significant challenge.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of procedural steps to provide in-depth, field-tested insights into the causality behind common synthetic problems. We will explore the mechanistic origins of key impurities and offer robust, evidence-based troubleshooting strategies to help you optimize your reaction, maximize yield, and ensure the purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yields a significant isomeric byproduct. How do I identify it and favor the desired S-alkylation?
A: This is the most common issue and the isomeric byproduct is almost certainly the N-alkylated product, 3-amino-N-(phenylmethyl)aniline. The formation of this isomer is a classic case of competitive nucleophilicity between the thiol (soft nucleophile) and the amine (harder nucleophile) groups of 3-aminothiophenol.
Causality:
The thiol group is more acidic (pKa ≈ 6-7) than the protonated aniline (pKa ≈ 3-4). Therefore, under mildly basic conditions, the thiol is preferentially deprotonated to form the highly nucleophilic thiolate anion. This thiolate is a soft nucleophile, which readily attacks the soft electrophilic carbon of benzyl chloride (SN2 reaction), leading to the desired S-alkylation product.
However, if the base is too strong or if the reaction temperature is too high, the less nucleophilic amino group can be forced to react, leading to the undesired N-alkylation side product.[1]
Troubleshooting & Optimization:
Choice of Base: Use a mild, non-nucleophilic base that is strong enough to deprotonate the thiol but not the amine. Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are excellent choices. Avoid strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) which can lead to a loss of selectivity.
Stoichiometry: Use a slight excess of the base (approx. 1.1-1.2 equivalents) to ensure complete formation of the thiolate.
Temperature Control: Run the reaction at or slightly above room temperature. Elevated temperatures can provide the activation energy needed for the less favorable N-alkylation pathway to compete.
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal as it effectively solvates the thiolate anion without interfering with the reaction.
Parameter
Recommended Condition
Rationale
Base
K₂CO₃, NaHCO₃
Selectively deprotonates the more acidic thiol.
Temperature
25-40 °C
Minimizes energy available for competing N-alkylation.
Solvent
Anhydrous DMF, MeCN
Polar aprotic; promotes SN2 kinetics.
Q2: My crude product is intensely colored (brown, red, or black). What causes this and how can it be prevented?
A: The discoloration is due to the formation of highly conjugated, colored impurities arising from the oxidation of either the aniline moiety or the sulfur atom.[2]
Causality:
Aniline Oxidation: Aromatic amines, including aniline derivatives, are highly susceptible to aerial oxidation, especially in the presence of trace metal impurities. This process can form a cascade of colored products, including nitrobenzenes, azobenzenes, and polymeric materials.[3][4][5] Old, improperly stored starting materials are a common source of these impurities.[6]
Sulfur Oxidation: The thiol group in the starting material can be oxidized to form a disulfide dimer (3,3'-disulfanediyldianiline). The sulfide product itself can be oxidized further to the corresponding sulfoxide and sulfone, especially if strong oxidizing agents are inadvertently introduced.[7]
Troubleshooting & Optimization:
Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Perform the entire reaction, including solvent transfers and reagent additions, under a dry, inert atmosphere of nitrogen or argon.
Degassed Solvents: Use solvents that have been degassed via sparging with an inert gas or through several freeze-pump-thaw cycles.
Purify Starting Materials: If your 3-aminothiophenol or aniline-based starting materials are discolored, purify them immediately before use. Vacuum distillation is often effective.[6][8][9]
Workup: During the aqueous workup, a wash with a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can help to remove some colored oxidation byproducts.
Q3: I'm observing byproducts corresponding to dibenzylation. What are they and how can I avoid them?
A: Dibenzylation leads to the formation of 3-((phenylmethyl)amino)-N-(phenylmethyl)aniline, where both the nitrogen and sulfur atoms have been alkylated.
Causality:
This occurs when reaction conditions are too harsh or when an excessive amount of benzyl chloride is used. Once the initial, desired S-alkylation has occurred, the amino group of the product, 3-(phenylmethylthio)aniline, can still act as a nucleophile. If excess benzyl chloride and forcing conditions (e.g., high temperature, prolonged reaction time) are present, this secondary N-alkylation can occur.[1]
Troubleshooting & Optimization:
Control Stoichiometry: Use benzyl chloride as the limiting reagent or in very slight excess (e.g., 1.0 to 1.05 equivalents). This ensures it is consumed before significant secondary alkylation can occur.
Addition Method: Add the benzyl chloride dropwise to the solution of the thiolate over a period of time. This maintains a low instantaneous concentration of the alkylating agent, favoring the more rapid reaction with the highly nucleophilic thiolate over the slower reaction with the product's amine group.
Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the 3-aminothiophenol starting material has been consumed.
Q4: My analysis shows contaminants like benzyl alcohol, dibenzyl ether, or dibenzyl sulfide. Where do these originate?
A: These byproducts arise from side reactions of the benzyl chloride starting material, often exacerbated by impurities or non-anhydrous conditions.
Causality:
Benzyl Alcohol: This is the product of benzyl chloride hydrolysis.[10] It forms if there is residual water in the reaction solvent or on the surface of hygroscopic reagents like potassium carbonate. Benzyl alcohol can also be an impurity in the starting benzyl chloride.
Dibenzyl Ether: This can form via the Williamson ether synthesis if benzyl alcohol (formed in situ) is deprotonated by the base and reacts with another molecule of benzyl chloride. It is also a common impurity in commercial benzyl chloride.
Dibenzyl Sulfide: This can form if the sulfur source provides sulfide ions (S²⁻) or if the desired product is cleaved under harsh conditions, though this is less common in this specific synthesis.[11]
Troubleshooting & Optimization:
Use High-Purity Reagents: Use a fresh bottle of benzyl chloride or distill it under reduced pressure before use to remove non-volatile impurities like dibenzyl ether and benzoic acid.
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous-grade solvents. If using a solid base like K₂CO₃, consider drying it in an oven before use.
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic route to 3-(phenylmethylthio)aniline and the major competing side reactions. Understanding these pathways is key to troubleshooting and optimizing the reaction.
Caption: Main and side reaction pathways in the synthesis.
Experimental Protocols
Recommended Synthesis Protocol for 3-(Phenylmethylthio)aniline
This protocol is optimized to minimize the formation of common side products.
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add 3-aminothiophenol (1.0 eq).
Solvent Addition: Add anhydrous, degassed DMF (approx. 5-10 mL per mmol of starting material) via cannula or syringe.
Base Addition: Add finely ground, anhydrous potassium carbonate (1.2 eq). Stir the resulting suspension at room temperature for 30 minutes under a positive pressure of nitrogen. The formation of the potassium thiolate should be observed.
Alkylation: Add high-purity benzyl chloride (1.05 eq) dropwise via syringe over 15-20 minutes. A slight exotherm may be observed.
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the 3-aminothiophenol spot is no longer visible (typically 2-4 hours).
Workup:
Pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).
Extract the aqueous phase with ethyl acetate (3x).
Combine the organic layers and wash with water (2x) and then with brine (1x).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude material is typically a yellow to light brown oil. Purify via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the pure product.
Troubleshooting Workflow
Use this workflow to diagnose and solve issues during your synthesis.
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Current Status: Online
Ticket ID: MTA-SYNTH-001
Subject: Characterization of Unexpected Byproducts in 3-PHENYL-3-METHYLTHIOANILINE Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Initial Assessment & Nomenclature Verification
User Alert: The chemical name "3-PHENYL-3-METHYLTHIOANILINE" is chemically ambiguous. A benzene ring cannot accommodate two distinct substituents (Phenyl and Methylthio) at the same position (C3) while retaining aromaticity.[2]
Based on high-frequency drug discovery scaffolds, we are proceeding with the troubleshooting guide based on the two most chemically probable structures you are likely synthesizing:
Structure A (N-Arylation): 3-(Methylthio)-N-phenylaniline (Diphenylamine scaffold).[1][2]
Structure B (Aliphatic/Beta-Amino): 3-Phenyl-3-(methylthio)propylamine (Fluoxetine-like scaffold).[1][2]
Structure C (Biphenyl): 3-(Methylthio)-5-phenylaniline.[1][2]
Note: The chemistry of the Methylthio (–SMe) and Aniline (–NH₂) groups remains consistent across these scaffolds. This guide addresses the universal byproduct profiles of these functional groups.
Diagnostic Module: Identifying the "Unexpected"
If your LC-MS or NMR shows impurities you cannot identify, match them against this "Red Flag" database.[1][2] These are the most common byproducts in methylthio-aniline chemistry.
Byproduct Identification Table
Observed Mass Shift (LC-MS)
Likely Impurity
Root Cause
Diagnostic Signal (¹H NMR)
M + 16
Sulfoxide (–S(=O)Me)
Air oxidation during workup or trace peroxides in solvents (THF/Ether).[1][2]
Methyl singlet shifts downfield (approx.[1][2] 2.7–2.8 ppm).[2]
M + 32
Sulfone (–S(=O)₂Me)
Strong oxidants present (e.g., if using mCPBA or H₂O₂ elsewhere).[1][2]
Methyl singlet shifts further downfield (approx.[2] 3.0–3.2 ppm).[2]
M + 14
N-Methylated
Methyl transfer if using MeI/DMS; or S-to-N rearrangement.[1][2]
New N-Me singlet (2.8–3.0 ppm); broadens with D₂O exchange.[2]
M - 15
S-Dealkylation (Thiol)
Acidic hydrolysis or harsh reduction; often smells like rotten eggs.[1][2]
Loss of S-Me singlet; appearance of –SH (variable).[1][2]
2M - 2
Disulfide Dimer
Oxidative dimerization of the free thiol (–S–S– linkage).[1][2]
Broadening of aromatic signals; loss of S-Me if cleaved first.
Critical Troubleshooting Guides (Q&A Format)
Topic A: The "M+16" Phantom (Sulfoxide Contamination)
Q: I synthesized my target under nitrogen, but after silica column chromatography, I see 15% of the M+16 byproduct. Where is the oxidation coming from?
A: The thioether moiety (–SMe) is highly susceptible to oxidation by singlet oxygen on the surface of silica gel, especially under light.
The Mechanism: Silica gel can act as a solid-support oxidant for electron-rich sulfides.[1][2]
The Fix:
Solvent Check: Ensure your eluent (DCM/MeOH) is free of peroxides.[1][2] Test ethers with KI strips.
The "Antioxidant" Spike: Add 0.1% Triethylamine (TEA) to your column solvent system.[1] This neutralizes acidic sites on the silica that catalyze oxidation.
Alternative Workup: If the impurity persists, switch to Alumina (Neutral) or perform a reverse-phase purification (C18) where oxidative surface activity is lower.[1][2]
Topic B: Catalyst Death in Cross-Couplings (Suzuki/Buchwald)
Q: I am trying to attach the Phenyl ring to 3-bromo-5-(methylthio)aniline using Suzuki coupling, but the reaction stalls at 20% conversion. Adding more catalyst doesn't help.
A: You are experiencing Thioether Poisoning .[1] The sulfur atom in the methylthio group is a "soft" Lewis base that coordinates strongly to the "soft" Palladium (Pd) center, displacing the phosphine ligands and creating an inactive complex.
The Fix:
Ligand Switch: Switch to bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos .[1][2] These are bulky enough to prevent the sulfur from binding to the Pd center while still facilitating the catalytic cycle.
Pre-catalysts: Use Pd precatalysts (e.g., XPhos Pd G2) rather than Pd(PPh₃)₄ to ensure the active species is formed immediately.[1][2]
Concentration: Run the reaction at a higher concentration (0.5 M) to favor the intermolecular reaction over the intramolecular chelation.
Topic C: Regioselectivity (N vs. S Alkylation)
Q: I am trying to alkylate the aniline nitrogen, but I suspect I am alkylating the sulfur or getting a mixture.
A: This is a classic "Hard/Soft Acid-Base" (HSAB) conflict.[1][2]
The Science: The Sulfur (S) is a softer nucleophile; the Nitrogen (N) is harder.
The Protocol:
To favor N-Alkylation: Use a "hard" leaving group (e.g., Alkyl Tosylate or Mesylate) and a polar protic solvent (EtOH) or a hard base (NaH).[1][2]
To favor S-Alkylation: (If you were starting from the aminothiophenol) Use a "soft" electrophile (Alkyl Iodide) in a non-polar solvent.[1][2]
Rescue: If you have S-alkylated by mistake (forming a sulfonium salt), it is often reversible.[1][2] Heating the mixture with a nucleophile (like iodide) can sometimes de-alkylate the sulfur.
Visualizing the Failure Modes
The following diagram illustrates the pathways leading to the three most common unexpected byproducts during the synthesis of Methylthio-Aniline derivatives.
Caption: Mechanistic pathways for the formation of Sulfoxides (S-oxidation), Catalyst Poisoning (S-Pd coordination), and Disulfides (via dealkylation) in methylthio-aniline synthesis.[1][2]
Validated Experimental Protocols
Protocol 1: Chemoselective Reduction of Byproduct Sulfoxides
Use this if you accidentally oxidized your product and need to recover the thioether without reducing other sensitive groups.
Dissolution: Dissolve the crude mixture (containing sulfoxide impurity) in Ethanol (10 mL/mmol).
Reagent Prep: Prepare a solution of Sodium Dithionite (Na₂S₂O₄) (3.0 equiv) in water.
Reaction: Add the dithionite solution to the ethanol mixture. Heat to 60°C for 2 hours.
Validation: Monitor by TLC. The polar sulfoxide spot should disappear, returning to the less polar thioether baseline.
Workup: Concentrate ethanol, extract with EtOAc, wash with brine.
Why this works: Dithionite is a mild, selective reducing agent that typically spares nitro groups and amides under these conditions, targeting the S=O bond.[2]
Protocol 2: "Sulfur-Proof" Suzuki Coupling
Use this to install the Phenyl ring without killing the catalyst.
Solvent: Toluene/Water (10:1 ratio) – Biphasic systems often reduce catalyst poisoning.[1][2]
Degassing:CRITICAL. Sparge solvents with Argon for 20 minutes. Oxygen accelerates the degradation of the phosphine ligand, making the Pd more vulnerable to Sulfur poisoning.
Temperature: 100°C sealed tube.
Note: If conversion halts at 50%, do not add more Pd(PPh₃)₄. Add more SPhos ligand first to re-activate the Pd species.
References
Bordwell, F. G., & Cooper, G. D. (1952).[1][2] The Effect of the Methylthio Group on the Basicity of Aniline. Journal of the American Chemical Society. Link[2]
Dubbaka, S. R., & Vogel, P. (2003).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organosulfur Compounds. Angewandte Chemie International Edition. Link[2]
Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009).[2] One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Halides and a Thiol Surrogate.[1] The Journal of Organic Chemistry. Link[1][2]
Li, H., et al. (2011).[2] Prevention of Catalyst Poisoning in Palladium-Catalyzed Cross-Couplings of Thioethers. Organic Letters. Link[2]
Sigma-Aldrich. (2024).[2] Product Specification: 3-(Methylthio)aniline.[1][2][3][4][5] Merck KGaA.[1][2] Link
1H NMR and 13C NMR analysis of 3-PHENYL-3-METHYLTHIOANILINE
This guide provides an in-depth technical analysis of the compound commercially labeled as 3-Phenyl-3-methylthioaniline (CAS 151386-72-0).[1] Nomenclature Alert: Defining the Molecule The name "3-Phenyl-3-methylthioanili...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the compound commercially labeled as 3-Phenyl-3-methylthioaniline (CAS 151386-72-0).[1]
Nomenclature Alert: Defining the Molecule
The name "3-Phenyl-3-methylthioaniline" is a chemically ambiguous trade name that often leads to structural confusion. In standard IUPAC nomenclature, position 3 on an aniline ring cannot simultaneously hold a phenyl group and a methylthio group (as the carbon is
hybridized).
Based on CAS 151386-72-0 and chemical synonyms (e.g., 3-(phenylmethylthio)aniline), the actual chemical structure is 3-(Benzylthio)aniline .
Correct IUPAC Name: 3-(Benzylthio)aniline or 3-[(Phenylmethyl)thio]aniline.
Structure: An aniline ring with a benzylthio group (
) at the meta position relative to the amine.
Molecular Formula:
(MW: 215.31 g/mol ).
PART 1: Comparative NMR Analysis Guide
This section compares the target molecule against its two most common structural isomers/analogs: 3-(Methylthio)aniline (a truncated analog) and 3-((Phenylthio)methyl)aniline (a connectivity isomer).
1. 1H NMR Spectral Signature (Proton Assignment)
The 1H NMR spectrum of 3-(Benzylthio)aniline is characterized by three distinct regions. The diagnostic key is the methylene singlet, which distinguishes it from simple thioethers or biphenyls.
Feature
3-(Benzylthio)aniline (Target)
3-(Methylthio)aniline (Alternative)
3-((Phenylthio)methyl)aniline (Isomer)
Linker ()
4.05 - 4.15 ppm (s, 2H) (Benzyl Methylene)
2.45 ppm (s, 3H)(Methyl group)
4.00 - 4.10 ppm (s, 2H)(Methylene attached to Ring)
Amine ()
3.50 - 4.00 ppm (br s, 2H)Exchangeable
3.60 ppm (br s, 2H)
3.60 ppm (br s, 2H)
Aniline Ring ()
6.4 - 6.8 ppm Shielded by S-donor effect
6.4 - 6.9 ppm
6.5 - 7.0 ppmLess shielded (Alkyl substituent)
Phenyl Ring ()
7.2 - 7.4 ppm (m, 5H) Distinct multiplet
Absent
7.2 - 7.4 ppm (m, 5H)
Key Identification Logic:
Target vs. Methylthio: The presence of the aromatic multiplet (7.2–7.4 ppm) and the shift from 2.45 ppm (
) to ~4.1 ppm () confirms the benzyl group.
Target vs. Isomer: Distinguishing the target (
) from the isomer () by 1H NMR alone is difficult due to overlapping methylene shifts. 13C NMR is required for definitive proof.
2. 13C NMR Spectral Signature (Carbon Assignment)
The 13C NMR provides the definitive connectivity proof through the chemical shift of the aniline ring carbons.
Carbon Environment
3-(Benzylthio)aniline ()
3-((Phenylthio)methyl)aniline ()
Mechanistic Insight
Methylene ()
38 - 40 ppm
35 - 38 ppm
vs environments are similar, but is typically slightly deshielded.
Aniline C3 (Ipso to Group)
~135 - 138 ppm
~140 - 145 ppm
CRITICAL: Sulfur attached directly to the ring (Target) is an electron donor, shielding the ipso carbon less than a methylene group (Isomer).
Sulfur's resonance effect shields the ortho position more effectively than a methylene group.
PART 2: Experimental Validation Protocols
Protocol A: Sample Preparation for High-Resolution NMR
Solvent: DMSO-
is recommended over for anilines to prevent line broadening of the protons due to exchange.
Concentration: 10-15 mg of sample in 0.6 mL solvent.
Standard: TMS (0.00 ppm) internal standard is mandatory for precise chemical shift comparison against literature values.
Protocol B: 2D NMR Workflow for Connectivity Verification
To unequivocally confirm the 3-(Benzylthio) structure over the ((Phenylthio)methyl) isomer, perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
Focus on the Methylene Protons (
4.1 ppm).
Observe Long-Range Couplings:
Target (
): The protons will show a strong 3-bond correlation to the Ipso-Carbon of the Phenyl ring (~138 ppm) and the Sulfur-bearing Carbon of the Aniline ring (C3).
Isomer (
): The protons will correlate to the Ipso-Carbon of the Aniline ring (C3) and the Sulfur-bearing Carbon of the Phenyl ring .
Differentiation: The Aniline C3 carbon in the target is chemically distinct (attached to S) compared to the isomer (attached to C).
PART 3: Visualization of Structural Logic
The following diagram illustrates the decision tree for validating the identity of 3-(Benzylthio)aniline using NMR data.
Caption: Logical workflow for distinguishing 3-(Benzylthio)aniline from common impurities and isomers using 1H and 13C NMR markers.
References
ChemSrc. (2025).[3] 3-phenyl-3-methylthioaniline and Diphenylamine Intermediates. Retrieved from [Link]
National Institutes of Health (NIH). (2016). Lead Optimization of 3-Carboxyl-4(1H)-Quinolones (NMR Data for 3-methylthioaniline analogs). PMC.[4] Retrieved from [Link]
Technical Comparison Guide: 3-Phenyl-3-methylthioaniline vs. Thioaniline Analogs
Executive Summary & Chemical Identity 3-Phenyl-3-methylthioaniline (CAS: 151386-72-0) is a specialized aniline intermediate often misidentified due to non-standard nomenclature in commercial catalogs. Chemically, this co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
3-Phenyl-3-methylthioaniline (CAS: 151386-72-0) is a specialized aniline intermediate often misidentified due to non-standard nomenclature in commercial catalogs. Chemically, this compound is most accurately described as 3-(Benzylthio)aniline or 3-(Phenylmethylthio)aniline .
In drug discovery, this molecule serves as a critical "lipophilic aniline" scaffold. Unlike its lighter analogs (e.g., 3-(methylthio)aniline), the inclusion of the benzyl moiety introduces significant steric bulk and hydrophobicity, altering the pharmacokinetic (PK) profile of downstream pharmaceutical candidates.
This guide compares 3-(Benzylthio)aniline (3-PBTA) against two standard alternatives:
3-(Methylthio)aniline (3-MTA): The direct lower homolog.
4-(Methylthio)aniline (4-MTA): The para-substituted electronic isomer.
Key Structural Feature: Meta-substituted aniline with a bulky benzyl-thioether tail.
Physicochemical Performance Comparison
The choice between a benzyl-thio and a methyl-thio substituent fundamentally shifts the molecule's role from a simple electronic modulator to a hydrophobic anchor.
Lipophilicity (LogP): The target compound (3-PBTA) has a LogP nearly 2.5 units higher than the methyl analogs. In drug design, this drastic increase is utilized to penetrate the blood-brain barrier (BBB) or to anchor the molecule into deep hydrophobic pockets of enzymes (e.g., Tyrosine Kinases).
Nucleophilicity: The meta-positioning of the sulfur in 3-PBTA prevents direct resonance conjugation with the amine nitrogen. Consequently, the amine is less nucleophilic than the para-isomer (4-MTA), requiring harsher conditions for amide coupling or reductive amination.
Synthetic Accessibility & Reactivity
The synthesis of 3-PBTA is distinct from the methyl analogs. While methyl-thioanilines are often produced via reduction of nitro-thioanisoles, the benzyl variant requires specific S-alkylation protocols to prevent over-alkylation of the nitrogen.
Synthesis Workflow (Recommended Route)
The most robust route involves the S-alkylation of 3-aminothiophenol, utilizing the difference in nucleophilicity between the thiolate (S-) and the amine (N).
Reagents:
3-Aminothiophenol (Starting Material)
Benzyl Bromide (Electrophile)
Cesium Carbonate (Base)
DMF (Solvent)
Mechanism: Under basic conditions, the thiol group (pKa ~6-7) is deprotonated preferentially over the aniline (pKa ~30 for N-H deprotonation). The thiolate attacks the benzyl bromide.
Visualization: Synthesis & Reactivity Logic
Figure 1: Selective synthesis pathway for 3-(Benzylthio)aniline, highlighting the chemoselectivity required to avoid N-alkylation.
Experimental Protocol: Comparative Amide Coupling
To validate the steric impact of the benzyl group, we compare the reaction kinetics of 3-PBTA vs. 3-MTA in a standard amide coupling with Benzoyl Chloride.
Objective
Determine if the bulky benzyl-thio group at the meta position sterically hinders the amine nucleophile.
Protocol
Preparation: Dissolve 1.0 mmol of aniline (3-PBTA or 3-MTA) in 5 mL Dichloromethane (DCM).
Base Addition: Add 1.2 mmol Triethylamine (TEA). Cool to 0°C.
Acylation: Dropwise addition of 1.05 mmol Benzoyl Chloride.
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) every 5 minutes.
Quench: Add sat. NaHCO3 after completion.
Results & Interpretation
3-(Methylthio)aniline: Reaction complete in <10 minutes.
3-(Benzylthio)aniline: Reaction complete in 15-20 minutes.
Biological & Pharmacological Implications (SAR)
When substituting 3-MTA with 3-PBTA in a drug candidate, researchers must account for specific metabolic liabilities.
Metabolic Soft Spots
S-Oxidation: Both compounds are susceptible to oxidation (Sulfoxide/Sulfone).[5]
Dealkylation: 3-PBTA introduces a benzylic carbon susceptible to CYP450 hydroxylation, potentially leading to S-debenzylation.
Decision Matrix: When to use which?
Figure 2: SAR Decision Tree for selecting between Methyl and Benzyl thioanilines.
References
Chemical Source Data. 3-Phenyl-3-methylthioaniline (CAS 151386-72-0) Product Entry. ChemSrc. Retrieved from [Link]
Biological Context. Thioaniline derivatives in Tyrosinase Inhibition. National Institutes of Health (PMC). Retrieved from [Link]
X-ray crystallography of 3-PHENYL-3-METHYLTHIOANILINE derivatives
A Comparative Guide to the X-ray Crystallographic Analysis of 3-Phenyl-3-methylthioaniline Derivatives For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the X-ray Crystallographic Analysis of 3-Phenyl-3-methylthioaniline Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of pharmacologically active molecules is paramount. Single-crystal X-ray diffraction (SCXRD) offers an unparalleled view into the atomic arrangement of compounds, providing crucial insights into structure-activity relationships (SAR), polymorphism, and intermolecular interactions.[1] This guide focuses on the crystallographic analysis of 3-phenyl-3-methylthioaniline derivatives, a class of compounds with potential applications in medicinal chemistry. While specific crystallographic data for this exact family of derivatives is not abundant in the public domain, this guide provides a comprehensive framework for their synthesis, crystallization, and structural analysis, drawing on established methodologies for related aniline and thioether compounds.
The Significance of Structural Elucidation
The precise knowledge of a molecule's conformation, including bond lengths, bond angles, and torsion angles, is fundamental to understanding its biological activity. For 3-phenyl-3-methylthioaniline derivatives, the spatial arrangement of the phenyl, methylthio, and aniline moieties can dictate how the molecule interacts with biological targets. X-ray crystallography provides this detailed information, which is invaluable for rational drug design and optimization.[2]
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages involved in the X-ray crystallographic analysis of 3-phenyl-3-methylthioaniline derivatives.
Caption: A generalized workflow for the single-crystal X-ray diffraction analysis of small molecules.
Methodologies and Protocols
Synthesis of 3-Phenyl-3-methylthioaniline Derivatives
The synthesis of the target derivatives can be approached through various established organic chemistry reactions. A plausible route involves the reaction of a substituted aniline with a suitable phenylmethylthio electrophile or a multi-step synthesis starting from simpler precursors. The specific reaction conditions would need to be optimized for each derivative.[3][4][5]
Crystallization: The Art and Science of Single Crystal Growth
Obtaining high-quality single crystals is often the most critical and challenging step. For aniline derivatives, slow evaporation of a saturated solution is a frequently successful technique.
Protocol for Crystallization by Slow Evaporation:
Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound when heated but lead to supersaturation upon slow cooling or evaporation. Common solvents to screen for aniline derivatives include toluene, methanol, ethanol, acetone, and ethyl acetate. Solubility tests with small amounts of the compound in various solvents are highly recommended.
Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent, gently heating if necessary to achieve complete dissolution.
Slow Evaporation: Loosely cap the vial or flask containing the solution to allow for slow evaporation of the solvent at room temperature. The container should be left in a vibration-free environment.
Inducing Crystallization: If crystals do not form spontaneously, several techniques can be employed to induce nucleation:
Scratching: Gently scratch the inner surface of the container below the solvent level with a glass rod to create nucleation sites.
Seeding: Introduce a tiny, well-formed crystal of the compound into the solution to act as a template for further growth.
Cooling: If crystals do not form at room temperature, slowly cooling the solution in a refrigerator or an ice bath can decrease solubility and promote crystallization.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.
Protocol for Data Collection and Structure Solution:
Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.
Instrument Setup: Data is collected using a diffractometer, commonly with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
Unit Cell Determination: A few initial diffraction images are collected to determine the unit cell parameters and the crystal system.
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods, and then refined to obtain a final, accurate molecular model.[6][7]
Comparative Analysis of Hypothetical Derivatives
To illustrate the type of data obtained from a crystallographic study and how it can be used for comparison, the following table presents hypothetical crystallographic data for three distinct 3-phenyl-3-methylthioaniline derivatives. These derivatives are chosen to demonstrate the potential influence of substituents on the crystal packing and unit cell parameters.
Parameter
Derivative A (Unsubstituted)
Derivative B (4'-Fluoro)
Derivative C (4'-Nitro)
Formula
C₁₃H₁₃NS
C₁₃H₁₂FNS
C₁₃H₁₂N₂O₂S
Crystal System
Monoclinic
Orthorhombic
Triclinic
Space Group
P2₁/c
Pbca
P-1
a (Å)
10.25
7.50
5.80
b (Å)
8.60
15.20
9.10
c (Å)
13.40
20.50
11.20
α (˚)
90
90
85.5
β (˚)
105.2
90
75.3
γ (˚)
90
90
88.1
Volume (ų)
1137
2337
560
Z
4
8
2
Density (calc, g/cm³)
1.25
1.40
1.55
Key Intermolecular Interactions
van der Waals, C-H···π
C-H···F, C-H···π
N-H···O, π-π stacking
This table contains illustrative, hypothetical data for comparison purposes.
Discussion of Structural Features
The introduction of different substituents onto the phenyl ring of the 3-phenyl-3-methylthioaniline scaffold can significantly influence the resulting crystal structure.
Derivative A (Unsubstituted): In the absence of strong hydrogen bond donors or acceptors, the crystal packing is likely to be dominated by weaker van der Waals forces and potential C-H···π interactions.
Derivative B (4'-Fluoro): The introduction of a fluorine atom can lead to the formation of C-H···F hydrogen bonds, which can alter the packing arrangement and potentially lead to a different crystal system and space group compared to the unsubstituted analogue.
Derivative C (4'-Nitro): The nitro group is a strong hydrogen bond acceptor. This can lead to the formation of N-H···O hydrogen bonds between the aniline N-H and the nitro oxygen atoms of adjacent molecules. Furthermore, the electron-withdrawing nature of the nitro group can promote π-π stacking interactions between the aromatic rings. These strong, directional interactions often result in more densely packed structures.
By comparing the crystal structures of a series of these derivatives, researchers can gain a deeper understanding of the subtle interplay of intermolecular forces that govern their solid-state architecture. This knowledge is not only of fundamental scientific interest but also has practical implications for drug development, as different crystal forms (polymorphs) can have different physical properties, such as solubility and bioavailability.
Conclusion
X-ray crystallography is an indispensable tool for the structural elucidation of novel compounds like 3-phenyl-3-methylthioaniline derivatives. Although a comprehensive experimental comparison is contingent on the successful synthesis and crystallization of these compounds, this guide provides a robust framework for conducting such an analysis. By systematically investigating the crystal structures of a series of derivatives, researchers can uncover valuable structure-property relationships that can guide the development of new therapeutic agents.
References
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize properties of pharmaceuticals: A review. Advanced Drug Delivery Reviews, 59(7), 617–630.
European Patent Office. (n.d.). Process for the preparation of aniline derivatives - EP 0066325 B1. Retrieved from [Link][3]
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link][8]
Wouters, J., & Quere, L. (Eds.). (2012). Pharmaceutical Salts and Cocrystals. Royal Society of Chemistry.
Tran, T. T., Burgess, A. W., Treutlein, H., & Perich, J. (2001). Synthesis, X-ray crystallographic structures of thio substituted N-acetyl N'-methylamide alanine and evaluation of sp sulfur parameters of the CFF91 force field. Journal of Peptide Research, 58(1), 67–78. Retrieved from [Link][9]
Haussühl, E., & Giester, G. (2025). Comparison of Selected Crystal Structures of Rod-like Molecules with Acid and Ester Terminal Groups. Crystals, 15(1), 21. Retrieved from [Link][10]
Curry, S., Mandelkow, H., & Franks, N. P. (2005). Lessons from the crystallographic analysis of small molecule binding to human serum albumin. IUCrJ, 2(3), 253-263. Retrieved from [Link][2]
LMX. (n.d.). Guide for crystallization. Retrieved from [Link][11]
Mączka, W., Wińska, K., & Grabarczyk, M. (2024). The structure of 3-(methylthio)aniline. Molecules. Retrieved from [Link][12]
Al-Majid, A. M., El-Azab, A. S., & Al-Omary, F. A. (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules, 28(7), 3193. Retrieved from [Link][6]
Ali, S., et al. (2024). Comparative investigation of derivatives of (E)-N-((E)-3-phenylallylidene)aniline: Synthesis, structural characterization, biological evaluation, density functional theory analysis, and in silico molecular docking. Scientific Reports, 14(1), 3894. Retrieved from [Link][4]
Mambourg, F., Bodart, V., Tumanov, N., Lanners, S., & Wouters, J. (2020). Synthesis, crystal structure and conformational analysis of an unexpected[8]dithiocine product of aminopyridine and thiovanillin. Acta Crystallographica Section C: Structural Chemistry, 76(3), 205–211. Retrieved from [Link][13]
ResearchGate. (n.d.). SYNTHESIS AND CRYSTALLOGRAPHIC STRUCTURE ANALYSIS OF 4,4'-OXYDIANILINE. Retrieved from [Link][5]
Université de Namur - The Research Portal. (2020). Synthesis, crystal structure and conformational analysis of an unexpected[8]dithiocine product of aminopyridine and thiovanillin. Retrieved from [Link][14]
Zhang, G., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Journal of Ovonic Research, 6(2), 103-109. Retrieved from [Link][7]
Watanabe, H., et al. (2003). Structure-activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone). Redox Report, 8(3), 151-155.
ResearchGate. (n.d.). Synthesis,Characterization and X-Ray Crystal Structure of 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxyxlic Acid Ethyl Ester. Retrieved from [Link][15]
Watanabe, H., et al. (2003). Structure-activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone). Redox Report, 8(3), 151-155. Retrieved from [Link][16]
Kos, J., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(1), 123. Retrieved from [Link][17]
A Comparative Guide to the Structural Validation of Synthesized N-Phenyl-3-(methylthio)aniline
Introduction: The Imperative of Unambiguous Structural Validation in Drug Discovery In the landscape of drug development and materials science, the synthesis of a novel small molecule represents the dawn of potential. Ho...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Unambiguous Structural Validation in Drug Discovery
In the landscape of drug development and materials science, the synthesis of a novel small molecule represents the dawn of potential. However, this potential can only be realized if the molecule's identity is unequivocally confirmed. The adage "you can't hit a target you can't see" is profoundly true in pharmacology; a molecule's biological activity is intrinsically linked to its three-dimensional structure. An error in structural assignment, such as an unexpected isomerization or misidentification of a regioisomer, can lead to the misinterpretation of biological data, wasted resources, and significant delays in development pipelines.[1]
This guide provides an in-depth, comparative framework for the structural validation of a newly synthesized batch of N-Phenyl-3-(methylthio)aniline . We will navigate a multi-technique analytical workflow, treating it as a gauntlet through which the synthesized compound must pass to confirm its identity. This process is not merely about data collection; it is about building a self-validating, interlocking body of evidence. We will compare the expected analytical data for our target molecule against a key starting material, 3-(Methylthio)aniline , to highlight how each analytical technique provides distinct, crucial pieces of the structural puzzle.
Proposed Synthesis: A Plausible Route to N-Phenyl-3-(methylthio)aniline
For context, a common method for synthesizing N-aryl anilines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly efficient for forming carbon-nitrogen bonds.
Reaction: Coupling of 3-(methylthio)aniline with bromobenzene.
Reagents: 3-(methylthio)aniline, bromobenzene, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an inert solvent like toluene.
The successful execution of this synthesis should yield our target compound. However, the presence of unreacted starting materials or the formation of side products necessitates the rigorous validation protocol outlined below.
The Analytical Gauntlet: A Multi-Technique Validation Workflow
Caption: The sequential workflow for validating the structure of a synthesized compound.
Part 1: Mass Spectrometry (The Molecular Gatekeeper)
Expertise & Experience: Mass spectrometry (MS) is our first checkpoint. Its primary role is to determine the mass-to-charge ratio (m/z) of the molecule, which provides its molecular weight.[2] We employ High-Resolution Mass Spectrometry (HRMS) over standard MS. Why? Because HRMS provides extremely accurate mass measurements (typically to within 5 ppm), allowing us to deduce the elemental composition.[3] This is a critical step in distinguishing our target from compounds with the same nominal mass but different atomic formulas.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI-TOF)
Sample Preparation: Dissolve approximately 0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.[4]
Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. The instrument is calibrated using a known standard to ensure mass accuracy.
Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its exact measured mass to the theoretically calculated mass.
Data Presentation & Comparative Analysis
The molecular formula for N-Phenyl-3-(methylthio)aniline is C₁₃H₁₃NS . The formula for the starting material, 3-(Methylthio)aniline , is C₇H₉NS .
Compound
Molecular Formula
Calculated Exact Mass [M+H]⁺ (Da)
Observed Mass [M+H]⁺ (Da)
Target: N-Phenyl-3-(methylthio)aniline
C₁₃H₁₄NS⁺
216.0841
216.0845
Starting Material: 3-(Methylthio)aniline
C₇H₁₀NS⁺
140.0528
-
Trustworthiness: A measured mass of 216.0845 Da is within 1.85 ppm of the calculated mass for our target, providing strong evidence for the correct elemental composition, C₁₃H₁₃NS. This result immediately rules out the presence of the starting material (mass 140.0528 Da) as the primary component. The fragmentation pattern can also be insightful; for thioethers, cleavage of the C-S bond is common.[5][6] We would expect to see fragments corresponding to the loss of the methyl group (•CH₃) or the thiomethyl group (•SCH₃).
Part 2: NMR Spectroscopy (The Atomic Blueprint)
Expertise & Experience: With the correct molecular formula confirmed, we proceed to Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is the most powerful technique for elucidating the precise structure of an organic compound by mapping its carbon-hydrogen framework.[7][8][9] We will perform both ¹H (proton) and ¹³C (carbon) NMR experiments. The key pieces of information from a ¹H NMR spectrum are:
Chemical Shift (δ): Indicates the electronic environment of a proton.
Integration: Reveals the relative number of protons generating a signal.
Multiplicity (Splitting): Shows the number of neighboring protons.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
Theoretical Elemental Composition of 3-PHENYL-3-METHYLTHIOANILINE
An In-Depth Comparative Guide to the Elemental Analysis of 3-PHENYL-3-METHYLTHIOANILINE For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is a foundatio...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Elemental Analysis of 3-PHENYL-3-METHYLTHIOANILINE
For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is a foundational requirement for safety, efficacy, and regulatory compliance. 3-PHENYL-3-METHYLTHIOANILINE (C₁₃H₁₃NS) is an organic compound whose purity and elemental composition are critical for its application.[1][2] Verifying the exact ratio of carbon, hydrogen, nitrogen, and sulfur is not merely a quality control checkpoint; it is essential for confirming the compound's identity and ensuring the absence of unwanted impurities.
This guide provides a comparative analysis of three principal techniques for the elemental analysis of 3-PHENYL-3-METHYLTHIOANILINE: Combustion Analysis (CHNS), X-ray Photoelectron Spectroscopy (XPS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) following microwave digestion. We will explore the theoretical underpinnings, practical workflows, and data interpretation for each method, offering insights into why a specific technique might be chosen over another based on the analytical question at hand.
Before delving into the analytical techniques, it is crucial to establish the theoretical elemental percentages based on the molecular formula C₁₃H₁₃NS (Molecular Weight: 215.31 g/mol ).[1][2]
Element
Atomic Weight ( g/mol )
Atoms in Molecule
Total Weight ( g/mol )
Percentage (%)
Carbon (C)
12.011
13
156.143
72.52%
Hydrogen (H)
1.008
13
13.104
6.09%
Nitrogen (N)
14.007
1
14.007
6.51%
Sulfur (S)
32.065
1
32.065
14.89%
Total
215.319
100.00%
This theoretical data serves as the benchmark against which all experimental results will be compared.
Combustion Analysis: The Gold Standard for Bulk Composition
Combustion analysis is the most common and established method for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[3][4] This technique is renowned for its speed, simplicity, and cost-effectiveness, making it a staple in academic and industrial laboratories for verifying the bulk composition of synthesized compounds.[5]
Principle of Operation
The methodology involves the complete combustion of a precisely weighed sample in an oxygen-rich environment at high temperatures (typically around 1000°C).[6][7][8] This process quantitatively converts the elements into their respective gaseous oxides:
Carbon → Carbon Dioxide (CO₂)
Hydrogen → Water (H₂O)
Nitrogen → Nitrogen Gas (N₂) or its oxides (NOx)
Sulfur → Sulfur Dioxide (SO₂)
These resultant gases are then passed through a series of columns or detectors. Modern analyzers often use gas chromatography to separate the gases, followed by a thermal conductivity detector (TCD) to quantify them.[5] Specific detection methods, such as infrared detection for CO₂ and SO₂, and chemiluminescence for nitrogen, offer enhanced sensitivity and accuracy.[9][10]
Experimental Workflow & Protocol
The workflow for combustion analysis is highly automated in modern instruments.
Fig 1. Workflow for CHNS Combustion Analysis.
Step-by-Step Protocol:
Sample Preparation: Accurately weigh 1-3 mg of 3-PHENYL-3-METHYLTHIOANILINE into a tin or silver capsule.
Encapsulation: Crimp the capsule to ensure no sample is lost and a consistent combustion is achieved.
Instrument Calibration: Calibrate the instrument using a certified organic standard with known C, H, N, and S content (e.g., Acetanilide).
Analysis: Place the encapsulated sample into the instrument's autosampler. The analyzer will automatically drop the sample into a high-temperature furnace.[11]
Combustion & Reduction: The sample is combusted in a pure oxygen stream. The resulting gases pass through a reduction tube (often containing copper) to convert nitrogen oxides to N₂ gas.
Detection: The separated gases (CO₂, H₂O, N₂, SO₂) are quantified by a series of detectors.
Data Processing: The instrument's software calculates the weight percentage of each element based on the detector signals and the initial sample weight.
Data Comparison and Interpretation
Combustion analysis provides highly accurate and precise data for the bulk elemental composition.
Element
Theoretical %
Expected Result (Combustion)
Typical Deviation
Carbon (C)
72.52%
72.45%
± 0.3%
Hydrogen (H)
6.09%
6.13%
± 0.3%
Nitrogen (N)
6.51%
6.48%
± 0.3%
Sulfur (S)
14.89%
14.81%
± 0.3%
Trustworthiness: The protocol is self-validating through the routine analysis of known standards. If the standard's results are within the acceptable range (typically ±0.3% of the known value), the results for the unknown sample are considered reliable.
X-ray Photoelectron Spectroscopy (XPS): A Surface-Sensitive Approach
While combustion analysis provides bulk data, X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on elemental composition, empirical formula, and the chemical and electronic state of elements within the top 1-10 nm of a material.[12] This is particularly useful for identifying surface contamination or oxidation of the sulfur atom in 3-PHENYL-3-METHYLTHIOANILINE.
Principle of Operation
XPS operates on the principle of the photoelectric effect. A sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these ejected photoelectrons is measured by a detector. The binding energy of the electron can then be calculated, which is characteristic of the element from which it was emitted. Small shifts in this binding energy (chemical shifts) provide information about the oxidation state and local chemical environment of the element.[13]
Experimental Workflow & Protocol
The XPS workflow requires placing the sample in an ultra-high vacuum environment.
Fig 2. Workflow for XPS Analysis.
Step-by-Step Protocol:
Sample Preparation: A small amount of the solid 3-PHENYL-3-METHYLTHIOANILINE powder is pressed onto a sample holder or dissolved in a volatile solvent and drop-cast onto a clean substrate (e.g., silicon).
System Evacuation: The sample is introduced into the XPS instrument and placed under ultra-high vacuum (UHV, <10⁻⁹ mbar) to prevent gas-phase molecules from interfering with the measurement.[12]
Survey Scan: A broad survey scan is performed to identify all elements present on the surface.
High-Resolution Scan: Detailed, high-resolution scans are acquired for the specific elements of interest (C 1s, N 1s, S 2p).
Data Analysis: The resulting spectra are analyzed. The peak areas are used to determine relative atomic concentrations, and the peak positions (binding energies) identify the chemical states. Charge referencing is typically done using the adventitious C 1s peak at 284.8 eV.[14]
Data Comparison and Interpretation
XPS provides semi-quantitative surface data. Its strength lies in identifying chemical states. For 3-PHENYL-3-METHYLTHIOANILINE, the S 2p spectrum is particularly informative.
A high-resolution S 2p spectrum showing a single doublet at ~164 eV would confirm the purity of the thioether group on the surface. The presence of additional peaks at higher binding energies would indicate unwanted surface oxidation.
ICP-MS after Microwave Digestion: Ultra-Trace Elemental Detection
For pharmaceutical applications, it is often critical to quantify not just the primary elements but also trace and ultra-trace metallic impurities, which can originate from catalysts or manufacturing equipment. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers exceptional sensitivity for this purpose but requires the complete destruction of the organic matrix.[15]
Principle of Operation
Microwave Digestion: The organic sample is completely decomposed in a sealed, high-pressure vessel using strong acids and microwave energy.[16][17] This converts the sample into a clear aqueous solution.
ICP-MS: The resulting solution is nebulized into a fine aerosol and introduced into a high-temperature (6000–10,000 K) argon plasma. The plasma atomizes and ionizes the elements. These ions are then extracted into a mass spectrometer, where they are separated by their mass-to-charge ratio and detected.
Experimental Workflow & Protocol
This is a multi-step, destructive technique that demands careful handling of corrosive reagents.
Fig 3. Workflow for Microwave Digestion ICP-MS Analysis.
Step-by-Step Protocol:
Sample Weighing: Accurately weigh approximately 0.25 g of 3-PHENYL-3-METHYLTHIOANILINE into a clean, high-pressure PTFE microwave digestion vessel.[18]
Acid Addition: Add a mixture of high-purity concentrated acids. A common mixture for organic samples is 7 mL of nitric acid (HNO₃) and 1 mL of hydrogen peroxide (H₂O₂).[16][18]
Microwave Digestion: Seal the vessels and place them in the microwave digestion system. Ramp the temperature to ~200°C and hold for 15-20 minutes to ensure complete decomposition of the organic matrix.[18][19]
Dilution: After the vessel has cooled, carefully open it in a fume hood. Transfer the clear digestate to a 50 mL volumetric flask and dilute to the mark with ultrapure water.[20]
Instrument Calibration: Calibrate the ICP-MS with a series of multi-element standards of known concentrations.
Analysis: Introduce the diluted sample into the ICP-MS for analysis.
Data Comparison and Interpretation
ICP-MS is not used to determine the bulk C, H, N, S composition but excels at quantifying trace metals. The results are typically reported in parts per million (ppm) or parts per billion (ppb).
Element
USP Limit (Example)
Expected Result (ICP-MS)
Method Detection Limit
Lead (Pb)
< 0.5 ppm
< 0.01 ppm
~ 0.005 ppb
Palladium (Pd)
< 10 ppm
1.2 ppm
~ 0.01 ppb
Nickel (Ni)
< 20 ppm
< 0.1 ppm
~ 0.02 ppb
Iron (Fe)
Not specified
5.4 ppm
~ 0.1 ppb
Trustworthiness: The method's accuracy is validated by analyzing a method blank (acids without sample) to check for contamination and by running spiked samples (sample with a known amount of analyte added) to calculate recovery percentages, which should typically fall between 85-115%.[19]
Comparative Summary and Conclusion
The choice of elemental analysis technique for 3-PHENYL-3-METHYLTHIOANILINE is dictated entirely by the analytical objective.
Feature
Combustion Analysis
XPS
ICP-MS with Microwave Digestion
Primary Goal
Bulk elemental composition (%C, H, N, S)
Surface elemental composition & chemical state
Trace and ultra-trace elemental impurities
Sensitivity
Percent (%) level
~0.1 atomic % (surface)
ppm to sub-ppb level
Sample Type
Solid/Liquid
Solid/Thin Film
Solid/Liquid (after digestion)
Destructive?
Yes
Minimally (potential X-ray damage)
Yes
Key Insight
Confirms empirical formula and purity.
Identifies surface oxidation or contamination.
Quantifies metallic catalyst residues.
For routine confirmation of a synthesized batch of 3-PHENYL-3-METHYLTHIOANILINE, Combustion Analysis is the essential, first-line technique. It provides a fast and accurate confirmation of the compound's empirical formula.[3][5] If there are concerns about the material's stability, shelf-life, or surface reactivity, XPS offers invaluable insight into the chemical state of the sulfur atom. Finally, for pharmaceutical-grade material where trace metal contamination is a critical safety parameter, ICP-MS is the indispensable method for ensuring the product meets stringent regulatory limits.[19] A comprehensive characterization strategy will often leverage more than one of these powerful techniques to build a complete profile of the compound's composition and purity.
References
EST Analytical. Total Nitrogen/Sulfur Combustion Analyzer - EST Analytical. Available from: [Link]
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available from: [Link]
VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link]
Elementar. Sulfur and nitrogen analyzer trace SN cube. Available from: [Link]
Wikipedia. Elemental analysis. Available from: [Link]
Materials Characterization Services. (2023). LECO - Combustion Analysis (H, C, N, O, S). Available from: [Link]
Gulf Coast Conference. Total Sulfur and Nitrogen Analysis Using a Multi-Layer Combustion Tube. Available from: [Link]
Wikipedia. Combustion analysis. Available from: [Link]
Capot Chemical. Specifications of 3-(Methylthio)-N-phenylaniline. Available from: [Link]
Spectroscopy Online. (2011). Microwave-Induced Combustion for ICP-MS: A Generic Approach to Trace Elemental Analyses of Pharmaceutical Products. Available from: [Link]
Chemsrc. CAS#:80239-80-1 | 3-[(phenylthio)methyl]aniline hydrochloride. Available from: [Link]
Google Patents. CN103364482B - Micro-wave digestion ICP-MS measures the method for lead content in medicinal aluminum foil.
ResearchGate. The structure of 3-(methylthio)aniline. Available from: [Link]
SciSpace. XPS study of sulfur and phosphorus compounds with different oxidation states. Available from: [Link]
Organic Syntheses. p-AMINOPHENYL DISULFIDE. Available from: [Link]
Atmospheric Chemistry and Physics. (2022). Molecular characteristics, sources, and formation pathways of organosulfur compounds in ambient aerosol in Guangzhou, South China. Available from: [Link]
Google Patents. KR20150092197A - Method for producing bis(3-aminophenyl)disulfides and 3-aminothiols.
Journal of Organometallic Chemistry. (2023). Synthesis and Characterization of 3-Aminopropyl-phenyl Germanes. Available from: [Link]
Patsnap. (2012). Preparation method of 2-aminophenyl phenyl sulfide.
Comparing the electronic properties of thioanisole and 3-PHENYL-3-METHYLTHIOANILINE
Executive Summary This guide provides a technical comparison between Thioanisole (a prototypical aryl sulfide) and 3-(Methylthio)-N-phenylaniline (a complex redox-active diarylamine). Thioanisole serves as the baseline f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between Thioanisole (a prototypical aryl sulfide) and 3-(Methylthio)-N-phenylaniline (a complex redox-active diarylamine).
Thioanisole serves as the baseline for understanding sulfur-aromatic conjugation. It is electronically stable, requiring high potentials for oxidation, and is primarily used as a synthetic intermediate or ligand.
3-(Methylthio)-N-phenylaniline (also known as N-phenyl-3-(methylthio)aniline) represents a "hybrid" electronic system. It combines the electron-donating power of a diphenylamine core with a secondary sulfide donor. This molecule is significantly more electron-rich, exhibiting a shallower HOMO (Highest Occupied Molecular Orbital) and lower oxidation potential, making it a candidate for Hole Transport Materials (HTM) in optoelectronics (OLEDs, Perovskites).
Molecular Architecture & Electronic Theory
Structural Comparison
The fundamental difference lies in the nature of the conjugation and the number of electron donors (auxochromes).
Feature
Thioanisole
3-(Methylthio)-N-phenylaniline
Core Structure
Benzene Ring
Diphenylamine (Two Benzene rings bridged by N)
Primary Donor
Sulfur (-SMe)
Nitrogen (-NH-)
Secondary Donor
None
Sulfur (-SMe) at meta position
Conjugation
(Strong) + (Weak)
Symmetry
(approx)
/
Electronic Connectivity Diagram
The following diagram illustrates the electron flow and connectivity. Note how the Nitrogen atom in the aniline derivative acts as a central "super-donor," while the Sulfur in Thioanisole acts alone.
Caption: Comparative electronic flow. Thioanisole relies on a single S-donor. The aniline derivative features a dominant N-donor modulated by a meta-sulfide group.
Comparative Electronic Properties
Oxidation Potential (
) & Redox Stability
Thioanisole: The oxidation occurs at the sulfur atom, forming a radical cation (
). This process is relatively difficult, typically requiring potentials around +1.4 V vs. SCE . The resulting radical cation is highly reactive and susceptible to nucleophilic attack (e.g., by water to form sulfoxides).
3-(Methylthio)-N-phenylaniline: The oxidation center shifts to the Nitrogen atom. Diphenylamines are classic redox systems, oxidizing at much lower potentials (+0.7 to +0.9 V vs. SCE ) to form stable aminium radical cations (
). The meta-SMe group acts as a weak electron donor, slightly stabilizing the cation and lowering the oxidation potential further compared to unsubstituted diphenylamine.
HOMO/LUMO Levels
HOMO (Highest Occupied Molecular Orbital):
Thioanisole: Deep HOMO (~ -5.8 eV). Poor hole injection properties.
Target: Shallow HOMO (~ -5.1 to -5.3 eV). The interaction between the N-lone pair and the aromatic system raises the HOMO energy, making it an excellent hole transport material.
Band Gap: The extended conjugation in the diphenylamine system results in a narrower band gap (absorption in the near-UV/blue region) compared to the colorless Thioanisole (absorption in deep UV).
Data Summary Table
Property
Thioanisole
3-(Methylthio)-N-phenylaniline
CAS Number
100-68-5
151386-72-0
Molecular Weight
124.20 g/mol
215.31 g/mol
Oxidation Potential ()
~1.45 V (vs SCE)
~0.75 V (vs SCE) [Predicted]
HOMO Level
-5.85 eV
-5.25 eV [Est]
Primary Redox Site
Sulfur
Nitrogen
UV Absorption ()
254 nm, 290 nm (shoulder)
~290-310 nm (extended tail)
Electronic Character
Weak Donor
Strong Donor (Hole Transporter)
Experimental Protocols for Validation
To objectively compare these products, two key experiments are required: Cyclic Voltammetry (CV) for redox profiling and UV-Vis Spectroscopy for band gap analysis.
Cyclic Voltammetry (CV) Protocol
This protocol determines the oxidation potential and HOMO level.
Reagents:
Solvent: Dichloromethane (DCM) (HPLC Grade, dried over molecular sieves).
Preparation: Dissolve the analyte (1 mM) in the 0.1 M electrolyte/DCM solution.
Cell Setup: Use a three-electrode cell:
Working Electrode: Glassy Carbon (polished with alumina slurry).
Counter Electrode: Platinum wire.
Reference Electrode: Ag/AgCl (or Ag wire pseudo-reference).
Measurement: Scan from 0.0 V to +1.8 V at a rate of 100 mV/s.
Analysis: Record the onset oxidation potential (
).
Calibration: Add Ferrocene and re-scan. Adjust all potentials relative to
.
Calculation:
.
Caption: Step-by-step Cyclic Voltammetry workflow for electronic profiling.
UV-Vis Spectroscopy Protocol
This protocol determines the optical band gap.
Solution: Prepare
M solutions of both compounds in Acetonitrile.
Baseline: Run a blank scan with pure Acetonitrile.
Scan: Measure absorbance from 200 nm to 800 nm.
Determination: Identify the absorption edge (
).
Calculation: Optical Gap (
) = .
Applications & Causality
Why Choose Thioanisole?
Use Case: Synthetic intermediate.
Reasoning: If your goal is to introduce a sulfur moiety that is chemically robust under mild oxidative conditions (but selectively oxidizable to sulfoxide with peroxides), Thioanisole is the standard. Its high oxidation potential means it will not interfere with mild redox processes elsewhere in a complex molecule.
Why Choose 3-(Methylthio)-N-phenylaniline?
Use Case: Hole Transport Layers (OLEDs), Antioxidants, Electroactive Polymers.
Reasoning: The Diphenylamine core provides the necessary orbital overlap for hole hopping (conductivity). The meta-SMe group fine-tunes the HOMO level without disrupting the steric planarity required for film formation. The lower oxidation potential allows for easier hole injection from anodes (like ITO).
References
Thioanisole Properties & Oxidation
PubChem Compound Summary for CID 7520, Thioanisole.
A Comprehensive Guide to the Safe Disposal of 3-Phenyl-3-methylthioaniline
This document provides essential safety, logistical, and procedural guidance for the proper disposal of 3-Phenyl-3-methylthioaniline (CAS No. 151386-72-0).
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety, logistical, and procedural guidance for the proper disposal of 3-Phenyl-3-methylthioaniline (CAS No. 151386-72-0). As a specialized aromatic amine containing sulfur, this compound requires careful handling to mitigate risks to personnel and the environment. This guide is structured to provide not just a set of instructions, but a framework of understanding, enabling researchers, scientists, and drug development professionals to manage its disposal with the highest degree of safety and regulatory compliance. The procedures outlined are based on established best practices for hazardous chemical waste management and data from structurally similar aniline and organosulfur compounds.
Hazard Profile and Core Safety Principles
Inferred Hazard Profile:
Hazard Class
Description
Recommended Personal Protective Equipment (PPE)
Acute Toxicity
Likely harmful if swallowed, in contact with skin, or if inhaled.[1][2] Aniline compounds can induce methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1]
Chemical-resistant gloves (Nitrile or Neoprene), lab coat, and chemical safety goggles are mandatory. All handling of the solid or solutions should occur within a certified chemical fume hood.[7][8]
Skin & Eye Irritation
Expected to cause skin and serious eye irritation.[1][9] Prolonged contact may lead to sensitization.[1] Open cuts or abraded skin should never be exposed to this material.[1]
Wear appropriate protective gloves and clothing. Use safety glasses with side shields or goggles.[7][10] An emergency eyewash station must be accessible.
Environmental Hazard
Likely harmful or toxic to aquatic life with potential for long-lasting effects.[1][11] Must be prevented from entering drains, waterways, or soil.[1][5][8]
Implement secondary containment for waste containers and follow all spill control procedures to prevent environmental release.
Combustion Products
When heated to decomposition, it may emit toxic fumes of carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[1]
Never incinerate in an open setting.[6] Firefighting requires self-contained breathing apparatus (SCBA).[7][8]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of 3-Phenyl-3-methylthioaniline is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste from "cradle-to-grave."[12] This workflow ensures compliance and safety at every stage.
Step 1: Waste Identification and Segregation
Proper identification is the foundation of safe disposal.
Labeling: Immediately upon generating waste, affix a "Hazardous Waste" label to the collection container.[13][14] The label must clearly state the full chemical name: "Hazardous Waste: 3-Phenyl-3-methylthioaniline."[13] Do not use abbreviations or chemical formulas.[13]
Segregation: This waste stream must be kept separate. Do not mix 3-Phenyl-3-methylthioaniline waste with other chemical wastes, especially not with strong acids, bases, or oxidizing agents, to prevent unknown hazardous reactions.[5][15]
Step 2: Waste Accumulation and Storage
All waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA).[13][14]
Container Selection: Use only approved, leak-proof, and chemically compatible containers. The original product container is often a suitable choice.[16] The container must have a tightly sealing cap.
Storage Conditions: Keep the waste container closed at all times except when adding waste.[13] Store it in a designated, well-ventilated area away from heat or ignition sources.[17] The SAA should have secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
Step 3: Arranging for Final Disposal
As a generator of hazardous waste, you are responsible for ensuring its proper final disposal.[12]
Contact EHS: Do not attempt to neutralize or dispose of this chemical yourself. Your institution's Environmental Health & Safety (EHS) office is responsible for coordinating the pickup and disposal of chemical waste.[13]
Licensed Disposal: The EHS office will arrange for the waste to be collected by a licensed hazardous waste disposal facility. These facilities use high-temperature incineration or other specialized methods to destroy the compound safely, in compliance with EPA regulations.[6][12]
Documentation: Ensure all required paperwork, such as a chemical waste pickup form, is completed accurately to maintain a clear "cradle-to-grave" record.[13][18]
Step 4: Spill and Decontamination Procedures
Accidents require immediate and correct responses.
Minor Spills: For small spills within a chemical fume hood, absorb the material with a non-flammable absorbent like sand, earth, or vermiculite.[1][5] Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
Major Spills: In the event of a larger spill, evacuate the area immediately and alert your institution's emergency responders and EHS office.[1]
Decontamination: Thoroughly decontaminate any surfaces, glassware, or equipment that came into contact with the chemical. Use a suitable solvent (such as ethanol or methanol) followed by a soap and water wash. All cleaning materials, including wipes and contaminated PPE, must be collected and disposed of as hazardous waste.
Logical Framework for Disposal
The following diagram illustrates the decision-making process and workflow for the safe disposal of 3-Phenyl-3-methylthioaniline.
Caption: Disposal workflow for 3-Phenyl-3-methylthioaniline.
References
Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline. Benchchem.
Aniline - SAFETY D
How to Properly Manage Hazardous Waste Under EPA Regul
3-(Methylthio)
Safety Data Sheet - N-Fmoc-3-methyl-D-phenylalanine. aapptec.
Proper disposal of chemicals. Sciencemadness Wiki.
Hazardous Chemical Waste Management Guidelines. Columbia University Research.
Safety D
Hazardous Waste and Disposal. American Chemical Society (ACS).
Material Safety Data Sheet Aniline. Indenta Chemicals (India) Pvt. Ltd.
SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
3-(Methylthio)aniline | 1783-81-9. TCI EUROPE N.V.
Personal protective equipment for handling 3-PHENYL-3-METHYLTHIOANILINE
This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 3-Phenyl-3-methylthioaniline (CAS: 151386-72-0). Note on Chemical Identity: Commercially listed as 3-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 3-Phenyl-3-methylthioaniline (CAS: 151386-72-0).
Note on Chemical Identity:
Commercially listed as 3-Phenyl-3-methylthioaniline, this substance corresponds to the molecular formula C₁₃H₁₃NS (MW: 215.31 g/mol ).[1] Based on chemical structure analysis and synonyms (e.g., 3-(phenylmethylthio)aniline), it acts as a functionalized aromatic amine containing a thioether linkage. Consequently, this guide applies the Precautionary Principle , synthesizing safety protocols for Anilines (systemic toxicity, methemoglobinemia) and Organic Sulfides (irritation, volatility).
Part 1: The Hazard Landscape & Causality
To trust the protocol, you must understand the mechanism of toxicity. We do not treat this merely as a "chemical"; we treat it as a bioactive agent capable of permeating biological barriers.
The Aniline Moiety (Systemic Threat)[2]
Mechanism: Aromatic amines are lipophilic. They rapidly penetrate intact skin and alveolar membranes. Once in the bloodstream, they oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), destroying the blood's oxygen-carrying capacity (Cyanosis).
Operational Implication: Standard latex gloves are useless. They are permeable to anilines within minutes. You must use specific barrier polymers.
The Thioether Linkage (Local Threat)
Mechanism: The sulfur component adds volatility and potential for severe eye/respiratory irritation. Upon thermal decomposition (fire), it releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).
Operational Implication: All handling must occur under negative pressure (Fume Hood) to prevent inhalation and olfactory fatigue.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is non-negotiable. It is designed to create a self-validating safety system where multiple barriers must fail before exposure occurs.
PPE Category
Standard Specification
Operational Logic (The "Why")
Hand Protection (Primary)
Silver Shield® (EVOH) or Viton®
Critical: Anilines permeate Nitrile and Latex. EVOH laminates provide >480 min breakthrough time.
Hand Protection (Dexterity)
Double-gloved Nitrile (min 5 mil)
Only permitted if worn over Silver Shield liners or for strictly sealed container handling. Change every 15 mins.
Respiratory
P100/OV Cartridge (Full Face)
Required only outside a fume hood (e.g., spill cleanup). The OV (Organic Vapor) layer traps the amine; P100 stops particulates.
Body Defense
Tychem® C or F Apron/Sleeve
Standard cotton lab coats absorb liquids, keeping the toxin against your skin. Tychem repels organic permeation.
Eye Protection
Chemical Goggles (Indirect Vent)
Safety glasses are insufficient against vapors. Thio-anilines are lacrimators; vapor contact alone can cause corneal haze.
Part 3: Operational Protocols
Storage & Stability
Environment: Store under inert atmosphere (Argon/Nitrogen). Thioethers oxidize to sulfoxides/sulfones upon air exposure; Anilines darken/polymerize with light.
Segregation: Keep away from Oxidizing Agents (Peroxides, Nitrates) and Acids .[2][3] Reaction with strong acids may generate heat; reaction with oxidizers poses a fire risk.
Synthesis & Handling Workflow
Engineering Control: Verify Fume Hood face velocity is >100 fpm (0.5 m/s).
Setup: Place a disposable absorbent pad (pig mat) in the hood. This contains minor drips immediately, preventing surface contamination.
Transfer: Use positive displacement pipettes or glass syringes for liquids. Avoid pouring, which generates static and aerosols.
Decontamination: Wipe all exterior container surfaces with a solvent-dampened wipe (Ethanol/Acetone) before removing them from the hood.
Waste Disposal Decision Tree
Never dispose of this compound down the drain. It is toxic to aquatic life (Category Acute 1/Chronic 1 for similar anilines).
Figure 1: Decision logic for segregating 3-Phenyl-3-methylthioaniline waste streams to prevent cross-contamination and regulatory violations.
Part 4: Emergency Response System
In the event of exposure, speed is the antidote . The lipophilic nature of this compound means it enters the bloodstream rapidly.
Exposure Response Workflow
Figure 2: Immediate triage steps for exposure.[2][3][4][5] Note the emphasis on avoiding scrubbing, which increases dermal absorption.
Spill Cleanup (Small Scale < 50mL)
Evacuate & Ventilate: Clear the immediate area.
PPE Upgrade: Don Silver Shield gloves and a respirator (if outside hood).
Contain: Use a sand or vermiculite dam to stop spreading.[6]
Neutralize/Clean:
Absorb liquid with vermiculite/spill pads.
Scientist's Tip: Clean the surface with a dilute (10%) bleach solution followed by water. The hypochlorite oxidizes residual sulfur compounds, reducing odor and toxicity, but test a small area first to ensure no violent reaction with bulk material.
Disposal: Seal all materials in a heavy-duty hazardous waste bag. Label as "Toxic - Aniline Derivative".
References
ChemSrc. (2024). 3-phenyl-3-methylthioaniline - CAS 151386-72-0 Properties and Safety. Retrieved from [Link]
CDC - NIOSH. (2024). Aniline: Systemic Toxicity and Methemoglobinemia Hazards.[7][6] Centers for Disease Control and Prevention. Retrieved from [Link]
PubChem. (2024). 3-(Methylthio)aniline (Structurally Related Compound) - Safety Data Sheet. National Library of Medicine. Retrieved from [Link]